Product packaging for 1-Methylpiperidin-4-ol-d4(Cat. No.:)

1-Methylpiperidin-4-ol-d4

Cat. No.: B2512375
M. Wt: 105.17 g/mol
InChI Key: HDOWRFHMPULYOA-KHORGVISSA-N
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Description

1-Methylpiperidin-4-ol-d4 is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 105.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B2512375 1-Methylpiperidin-4-ol-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetradeuteriopiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-KHORGVISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of the versatile piperidine-based building block. Due to the limited direct experimental data on the deuterated compound, this document synthesizes information from its non-deuterated analog, 1-Methylpiperidin-4-ol, to detail its chemical and physical properties, relevant experimental protocols, and its significant role as a tool in drug discovery and development.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for medicinal chemistry, pharmacology, and drug metabolism studies. The strategic incorporation of four deuterium atoms (d4), typically on the piperidine ring adjacent to the hydroxyl group, provides a crucial tool for investigating the pharmacokinetic properties and metabolic fate of the parent molecule.[1] The chemical properties of the deuterated compound are nearly identical to its non-deuterated analog, with the primary difference being a slight increase in molecular weight.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Methylpiperidin-4-ol and its deuterated analog. Data for the non-deuterated compound is well-established, while the values for the d4 variant are based on the known properties of the parent compound and the addition of four deuterium atoms.

Property1-Methylpiperidin-4-olThis compoundReference
IUPAC Name 1-methylpiperidin-4-ol1-methyl(2,2,6,6-d4)piperidin-4-ol (typical)[2]
Synonyms N-Methyl-4-piperidinol, 4-Hydroxy-N-methylpiperidineN-Methyl-4-piperidinol-d4[2][3]
CAS Number 106-52-5Not available[4]
Molecular Formula C₆H₁₃NOC₆H₉D₄NO[4]
Molecular Weight 115.17 g/mol Approx. 119.20 g/mol [2]
Appearance Clear colorless to yellowish liquid after melting; solid below 29°C.[5][6]Expected to be similar
Melting Point 29-31 °CExpected to be similar[5][7]
Boiling Point 200 °CExpected to be similar[5][7]
Density ~0.98 g/mL at 20 °CExpected to be similar[5]
Water Solubility MiscibleExpected to be miscible[5]
SMILES CN1CCC(O)CC1CN1C(C([2H])([2H]))C(O)C(C([2H])([2H]))C1[4][7]
InChIKey BAUWRHPMUVYFOD-UHFFFAOYSA-NExpected to be the same[4]

Chemical Structure and Identification

1-Methylpiperidin-4-ol features a saturated six-membered piperidine ring with a methyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C4 position. In the d4 isotopologue, four hydrogen atoms are substituted with deuterium. While the exact positions can vary depending on the synthesis, a common labeling pattern involves the four hydrogens on the carbon atoms adjacent to the nitrogen (C2 and C6).

This isotopic labeling makes the molecule an invaluable tool in quantitative bioanalytical assays using mass spectrometry, where it can be used as an internal standard, and in metabolic studies to trace the fate of the parent drug candidate.

Role in Drug Discovery and Development

1-Methylpiperidin-4-ol is a bifunctional molecule, possessing both a tertiary amine and a secondary alcohol. This dual functionality makes it a highly versatile building block in organic synthesis. It serves as a crucial intermediate in the creation of a wide array of more complex molecules, particularly within the pharmaceutical industry.[8]

The piperidine scaffold is a common feature in many centrally active drugs. 1-Methylpiperidin-4-ol is specifically used as a reactant in the synthesis of inhibitors for several important biological targets.[6][7]

G cluster_input Core Building Block cluster_products Synthesized Bioactive Agents A 1-Methylpiperidin-4-ol B CaMKII Inhibitors A->B Serves as Reactant For C VEGFR & FGFR Kinase Inhibitors A->C Serves as Reactant For D Phosphoinositide-3-Kinase (PI3K) Inhibitors A->D Serves as Reactant For E Histamine H4 Receptor Antagonists A->E Serves as Reactant For F Protein Lysine Methyltransferase G9a Inhibitors A->F Serves as Reactant For

Experimental Protocols

Synthesis of 1-Methylpiperidin-4-ol via Reduction

A common and efficient method for synthesizing the parent compound, 1-Methylpiperidin-4-ol, is through the catalytic hydrogenation of N-methyl-4-piperidone. A similar procedure using a deuterated source would yield the d4 analog.

Objective: To reduce the ketone functionality of N-methyl-4-piperidone to a secondary alcohol.

General Procedure:

  • Catalyst Preparation: A catalyst complex (e.g., an iridium or ruthenium-based complex) and a hydrogenation reagent are dissolved in a suitable solvent, such as Tetrahydrofuran (THF), within a high-pressure glass reactor equipped with a magnetic stir bar.[5]

  • Substrate Addition: The substrate, N-methyl-4-piperidone (0.5 mmol), is added to the reactor.[5]

  • Degassing and Hydrogenation: The reaction system is degassed using a freeze-pump-thaw cycle to remove atmospheric gases and is then charged with hydrogen gas (typically 1-4 atm).[5]

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 25-60 °C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Workup and Purification: Upon completion, the solvent is removed by evaporation. The crude residue is first passed through a silica gel column to remove the catalyst.[5] Further purification is achieved via column chromatography or preparative TLC using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.[5]

  • Characterization: The final product is characterized by ¹H NMR and GC-MS to confirm its structure and purity.[5]

G

Analytical Characterization: NMR Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of protons and their chemical environments. For the d4-labeled compound, the signals corresponding to the protons on the deuterated carbons (e.g., at C2 and C6) would be absent or significantly diminished, providing direct evidence of successful deuteration.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will have a significantly lower intensity compared to the protonated carbons.

  • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

Safety and Handling

  • Hazards: 1-Methylpiperidin-4-ol is classified as an irritant. It can cause skin irritation, and serious eye damage, and may cause respiratory irritation.[2][9]

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles (eyeshields), and a suitable respirator.[7] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][9] Recommended storage temperature is 2-8°C.[7]

References

Synthesis of 1-Methylpiperidin-4-ol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of a valuable building block in medicinal chemistry. The inclusion of deuterium can significantly alter the pharmacokinetic properties of a molecule, making its synthesis a critical aspect of drug discovery and development. This document outlines the most common and effective methods for the preparation of this compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Overview of the Synthetic Strategy

The most practical and efficient synthesis of this compound involves a two-step sequence starting from the readily available precursor, 1-Methyl-4-piperidone. The overall transformation is as follows:

  • Deuteration of 1-Methyl-4-piperidone: Introduction of four deuterium atoms at the positions alpha to the carbonyl group (C3 and C5) via a base-catalyzed hydrogen-deuterium (H/D) exchange with deuterium oxide (D₂O).

  • Reduction of 1-Methyl-4-piperidone-d4: Reduction of the deuterated ketone to the corresponding alcohol using a standard reducing agent.

This strategy allows for the late-stage introduction of deuterium, which is often economically and practically advantageous.

Synthesis of the Precursor: 1-Methyl-4-piperidone

Several methods have been reported for the synthesis of 1-Methyl-4-piperidone. Below are summaries of two common and effective approaches.

Method 1: From Diethyl 1,3-acetonedicarboxylate

This classical approach involves a Mannich-type reaction followed by hydrolysis and decarboxylation.

Reaction Scheme:

G A Diethyl 1,3-acetonedicarboxylate D 1-Methyl-3,5-dicarbethoxy-4-piperidone A->D B Formaldehyde B->D C Methylamine C->D E 1-Methyl-4-piperidone D->E Reflux F HCl, H₂O F->E G A 1,5-dichloro-3-pentanone C 1-Methyl-4-piperidone A->C B Methylamine B->C G A 1-Methyl-4-piperidone C 1-Methyl-4-piperidone-3,3,5,5-d4 A->C Reflux B D₂O, NaOD (cat.) B->C G A 1-Methyl-4-piperidone-3,3,5,5-d4 D This compound A->D B 1. NaBH₄, Methanol B->D C 2. H₂O workup C->D

1-Methylpiperidin-4-ol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of 1-Methylpiperidin-4-ol. This compound serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Deuterium labeling can offer significant advantages in drug discovery by potentially altering metabolic pathways and enhancing pharmacokinetic profiles.

Core Compound Data

The key quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

PropertyThis compound1-Methylpiperidin-4-ol
CAS Number 1189499-82-8106-52-5[1]
Molecular Formula C₆H₉D₄NOC₆H₁₃NO[1][2][3]
Molecular Weight 119.20 g/mol ~115.17 g/mol [2][3]

Note: The molecular weight of the deuterated compound is calculated based on the substitution of four hydrogen atoms with deuterium.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of 1-methyl-4-piperidone using a deuterium-donating reducing agent. This method allows for the specific incorporation of deuterium atoms at the 4-position of the piperidine ring.

General Experimental Protocol: Synthesis of this compound

A common method for the synthesis of 1-methyl-4-piperidinol involves the reduction of N-methyl-4-piperidone.[4] To produce the deuterated analogue, a deuterated reducing agent would be employed.

Reaction:

1-Methyl-4-piperidone is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). A deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), is then added portion-wise at a controlled temperature, typically 0 °C. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with heavy water (D₂O) or a deuterated acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield this compound.

Important Considerations:

  • The choice of deuterated reducing agent and solvent can influence the reaction's efficiency and stereoselectivity.

  • Strict anhydrous conditions are crucial to prevent the loss of deuterium labeling.

  • Purification of the final product is typically achieved through distillation or column chromatography.

Applications in Research and Drug Development

1-Methylpiperidin-4-ol and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[5] The piperidine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties.

The non-deuterated form, 1-Methylpiperidin-4-ol, is a key building block in the synthesis of various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR, as well as phosphoinositide-3-kinase.[4] It is also utilized in the development of histamine H4 receptor antagonists and antitumor agents.

The introduction of deuterium to create this compound provides a tool for researchers to investigate the metabolic fate of drug candidates containing this moiety. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at that position. This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from 1-methyl-4-piperidone.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification Start 1-Methyl-4-piperidone in Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Reducing_Agent Add Deuterated Reducing Agent (e.g., NaBD4) Inert_Atmosphere->Add_Reducing_Agent Proceed when ready Stir Stir at Controlled Temperature (e.g., 0 °C) Add_Reducing_Agent->Stir Monitor Monitor Reaction (TLC or GC-MS) Stir->Monitor Quench Quench with D2O Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Distillation or Chromatography) Dry_Concentrate->Purify Product This compound Purify->Product

Synthesis Workflow for this compound

References

A Technical Guide to 1-Methylpiperidin-4-ol-d4: Physical and Chemical Characteristics for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of 1-Methylpiperidin-4-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other advanced scientific applications where isotopically labeled compounds are utilized. The guide details the compound's properties, offers a comparative analysis with its non-deuterated counterpart, and provides insights into its synthesis and analysis.

Core Physical and Chemical Properties

Deuterium-labeled compounds, such as this compound, are critical tools in various research fields, including pharmacology, toxicology, and environmental science. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that can be readily traced and differentiated from the endogenous, non-labeled compound. This is particularly useful in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry-based assays.

The primary difference between this compound and its non-deuterated form lies in their molecular weight, which has significant implications for their analysis by mass spectrometry. While their chemical reactivity is generally considered to be identical, the kinetic isotope effect can sometimes influence the rate of metabolic reactions.

Comparative Data of 1-Methylpiperidin-4-ol and this compound

For clarity and ease of comparison, the following tables summarize the key physical, chemical, and analytical properties of both 1-Methylpiperidin-4-ol and its deuterated analog.

Property 1-Methylpiperidin-4-ol This compound Reference
Molecular Formula C₆H₁₃NOC₆H₉D₄NO[1][2]
Molecular Weight 115.17 g/mol Approx. 119.20 g/mol [1][3]
Appearance White to light yellow solid or colorless to yellowish liquid after meltingExpected to be similar to the non-deuterated form[4][5]
Melting Point 29-31 °CExpected to be similar to the non-deuterated form[5]
Boiling Point 200 °CExpected to be similar to the non-deuterated form[5]
Solubility Miscible in waterExpected to be miscible in water[5]
CAS Number 106-52-5Not available[1][2]
Spectroscopic Data 1-Methylpiperidin-4-ol This compound Reference
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 115Expected Molecular Ion (M⁺) at m/z 119[3]
¹H NMR Signals corresponding to all 13 protonsAbsence of signals for the 4 deuterated positions[6]
¹³C NMR Standard spectrum with 5 distinct signalsExpected to be very similar to the non-deuterated form, with potential minor shifts and splitting due to C-D coupling

Experimental Protocols

The synthesis and analysis of this compound require specialized methodologies to ensure the incorporation and verification of the deuterium labels.

Synthesis of this compound

The introduction of deuterium atoms into the piperidine ring can be achieved through various synthetic strategies. A common approach involves the reduction of a suitable precursor with a deuterium source. One plausible method is the reduction of 1-methyl-4-piperidone using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

General Protocol for the Synthesis of this compound:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-4-piperidone in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath (0 °C). Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in THF to the stirred solution of the piperidone. The molar ratio of the reducing agent to the substrate should be carefully controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Quenching: After the reaction is complete, carefully quench the excess LiAlD₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water, while maintaining a low temperature.

  • Workup and Purification: Filter the resulting aluminum salts and wash them with THF. Combine the organic filtrates and dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique to confirm the incorporation of deuterium. The mass spectrum should show a molecular ion peak at m/z 119, which is 4 mass units higher than the non-deuterated compound. The isotopic purity can also be assessed by examining the relative intensities of the isotopic peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the positions of deuteration. The signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity.

    • ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing further confirmation of the labeling.

    • ¹³C NMR: The carbon-13 NMR spectrum will be largely similar to the non-deuterated compound, although the signals for the deuterated carbons may appear as multiplets due to C-D coupling and may experience a slight upfield shift.

Visualizing Methodologies and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow start 1-Methyl-4-piperidone reaction Reduction Reaction start->reaction reagent LiAlD4 (Deuterated Reducing Agent) reagent->reaction product Crude this compound reaction->product purification Purification (Distillation/Chromatography) product->purification final_product Pure this compound purification->final_product G cluster_analysis Analytical Comparison compound_h 1-Methylpiperidin-4-ol (Non-deuterated) ms_h MS: M+ at m/z 115 compound_h->ms_h Analyzed by nmr_h 1H NMR: Full proton spectrum compound_h->nmr_h Analyzed by compound_d This compound (Deuterated) ms_d MS: M+ at m/z 119 compound_d->ms_d Analyzed by nmr_d 1H NMR: Absence of 4 proton signals compound_d->nmr_d Analyzed by

References

Spectroscopic Profile of 1-Methylpiperidin-4-ol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-4-ol-d4. Due to the limited availability of direct experimental data for the deuterated compound, this guide presents the known spectroscopic data for the non-deuterated analogue, 1-Methylpiperidin-4-ol, and provides expert predictions for the corresponding deuterated compound's spectra. This approach allows for a thorough understanding of the expected spectroscopic characteristics of this compound, which is crucial for its identification and characterization in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Methylpiperidin-4-ol and the predicted data for its deuterated analogue, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound Chemical Shift (δ) ppm Multiplicity Assignment
1-Methylpiperidin-4-ol~3.7mCH-OH
~2.8mAxial CH₂ (α to N)
~2.2sN-CH₃
~2.1mEquatorial CH₂ (α to N)
~1.8mAxial CH₂ (β to N)
~1.6mEquatorial CH₂ (β to N)
This compound~3.7s (broad)CH-OH
(Predicted)~2.2sN-CH₃
Signals for deuterated positionsAbsentC-D

Note: In the d4 analogue, the protons at positions 2, 2, 6, and 6 are replaced by deuterium. This results in the disappearance of the corresponding signals in the ¹H NMR spectrum. The multiplicity of the remaining CH-OH proton would simplify, likely to a broad singlet, due to the absence of adjacent protons.

¹³C NMR Data

Compound Chemical Shift (δ) ppm Assignment
1-Methylpiperidin-4-ol~67.5C4 (CH-OH)
~55.0C2, C6 (CH₂-N)
~46.0N-CH₃
~34.5C3, C5 (CH₂)
This compound~67.5C4 (CH-OH)
(Predicted)~54.5 (broadened, lower intensity)C2, C6 (CD₂-N)
~46.0N-CH₃
~34.5C3, C5 (CH₂)

Note: In the ¹³C NMR spectrum of the d4 analogue, the signals for the deuterated carbons (C2 and C6) would likely appear as broadened multiplets with significantly lower intensity due to the coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons.

Mass Spectrometry (MS)
Compound Molecular Formula Molecular Weight Key m/z Fragments
1-Methylpiperidin-4-olC₆H₁₃NO115.17 g/mol 115 (M+), 98, 71, 58, 42
This compoundC₆H₉D₄NO119.20 g/mol 119 (M+), 100, 73, 60, 44

Note: The molecular ion peak (M+) for the d4 analogue is expected to be shifted by +4 m/z units compared to the non-deuterated compound. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of fragments containing the deuterium labels.

Infrared (IR) Spectroscopy
Compound Vibrational Frequency (cm⁻¹) Assignment
1-Methylpiperidin-4-ol~3300 (broad)O-H stretch
~2930, 2850C-H stretch (aliphatic)
~1450C-H bend
~1070C-O stretch
This compound~3300 (broad)O-H stretch
(Predicted)~2930, 2850C-H stretch (aliphatic)
~2200-2100C-D stretch
~1450C-H bend
~1070C-O stretch

Note: The most significant change in the IR spectrum of the d4 analogue will be the appearance of C-D stretching vibrations, typically in the 2200-2100 cm⁻¹ region. The O-H, C-H, and C-O stretching and bending vibrations are expected to remain largely unchanged.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : Approximately 10-12 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : Approximately 0-200 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS :

    • Ionization Mode : Positive ion mode is typically used for amines.

    • Infusion : Introduce the sample solution directly into the ion source via a syringe pump.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • EI-MS (GC-MS) :

    • Gas Chromatography : If using GC-MS, select a suitable GC column (e.g., a non-polar column) and temperature program to achieve good separation.

    • Ionization Energy : Standard 70 eV.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight and fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet) : If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Spectral Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are usually sufficient to obtain a good quality spectrum.

    • Background Correction : A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, EI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Analyze MS Data MS->ProcessMS ProcessIR Interpret IR Spectrum IR->ProcessIR Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: General workflow for spectroscopic analysis.

Principles of Isotopic Labeling with Deuterium in Chemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), has become a pivotal technique in modern chemical and pharmaceutical research. This approach, known as deuterium labeling, leverages the subtle yet significant mass difference between hydrogen and deuterium to probe reaction mechanisms, trace metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. The foundational principle behind many of these applications is the deuterium kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a deuterium atom can lead to a slower rate of chemical reactions involving the cleavage of that bond. This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental methodologies, and a summary of quantitative data to illustrate its practical applications in drug discovery and development.

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The deuterium KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon.[2] Consequently, the C-D bond has a lower zero-point energy, requiring more energy to reach the transition state for bond cleavage.[1]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[2][3] By strategically replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of this cleavage can be significantly reduced, leading to a decreased rate of metabolism.[2] This can result in an improved pharmacokinetic profile, including a longer drug half-life, increased systemic exposure, and the potential for lower or less frequent dosing.[4][5] The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, validating this strategy in drug development.[6]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically has a kH/kD value ranging from 2 to 10.[2]

Applications of Deuterium Labeling in Chemical Research

The applications of deuterium labeling are extensive and span various stages of chemical and pharmaceutical research:

  • Elucidating Reaction Mechanisms: Tracking the position of deuterium atoms in reactants and products helps to understand bond formation and cleavage, providing detailed insights into reaction pathways.[7]

  • Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution is crucial for identifying the rate-determining step of a reaction.[2]

  • Metabolic Pathway Analysis: Deuterium-labeled compounds act as tracers to map the flow of molecules through complex metabolic networks in cells or whole organisms.[8][9] For instance, deuterium-labeled glucose can be used to monitor glycolysis and the pentose phosphate pathway.[8][10]

  • Improving Drug Metabolic Stability: Replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's metabolism, thereby improving its half-life and efficacy.[6][11] This can also lead to a reduction in the formation of potentially toxic metabolites.[12]

  • Internal Standards for Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry (MS) for the accurate quantification of analytes in complex biological samples due to their similar chemical properties and distinct mass.

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuterium labeling on metabolic stability and pharmacokinetic parameters.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Reference
Non-Deuterated Drug [6]
Example Compound A1546.2
Deuterated Drug [6]
Deuterated Compound A4515.4

Table 2: In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration

ParameterNon-Deuterated CompoundDeuterated CompoundReference
Cmax (ng/mL) 500750[6]
Tmax (h) 1.52.0[6]
AUC (ng*h/mL) 25005000[6]
t½ (h) 3.06.5[6]
CL/F (mL/h/kg) 200100[6]

Table 3: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

DrugDeuterated AnalogKey Pharmacokinetic ImprovementReference
TetrabenazineDeutetrabenazineReduced Cmax of active metabolites, similar total exposure (AUC)[13]
Methadoned9-methadone5.7-fold increase in AUC, 4.4-fold increase in Cmax, reduced clearance[14]
Chalcone DerivativeDeuterated ChalconeProjected significant increase in AUC and t½, decreased clearance[15]

Experimental Protocols

Protocol for Deuterium Labeling via Catalytic H/D Exchange

This protocol outlines a general method for introducing deuterium into a molecule using a palladium on carbon (Pd/C) catalyst and deuterium oxide (D₂O) as the deuterium source.[16][17]

Materials:

  • Substrate (organic molecule to be labeled)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Aluminum powder (optional, for in situ D₂ gas generation)[16][17]

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath or heating mantle)

  • Filtration setup (e.g., Celite pad, filter paper)

  • Rotary evaporator

  • Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Preparation: In a clean, dry reaction vessel, combine the substrate (1 equivalent) and Pd/C catalyst (5-10 mol%).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air and moisture.

  • Addition of Reagents: Add the anhydrous solvent and D₂O (a significant excess, e.g., 20-50 equivalents). If using aluminum for in situ D₂ generation, add aluminum powder (e.g., 2-3 equivalents).[16][17]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using techniques like ¹H NMR or LC-MS to determine the extent of deuterium incorporation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the solid catalyst. Wash the filter pad with a small amount of the solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The crude deuterated product can be further purified by standard techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure and determine the percentage of deuterium incorporation of the final product using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol for In Vitro Microsomal Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a deuterated compound and its non-deuterated counterpart in human liver microsomes.[5][18][19][20][21]

Materials:

  • Deuterated and non-deuterated test compounds

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Negative control (without NADPH)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted microsomes and the test compound (at a final concentration of, for example, 1 µM).

    • Pre-incubate the mixture at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / microsomal protein amount).

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

Mandatory Visualizations

Caption: The Deuterium Kinetic Isotope Effect Principle.

experimental_workflow A Compound Synthesis Non-deuterated (H) and Deuterated (D) analogs B In Vitro Metabolic Stability Assay Human Liver Microsomes A->B C Data Analysis Calculate t½ and CLint B->C D In Vivo Pharmacokinetic Study Animal Model (e.g., rats) C->D Proceed if in vitro stability is improved E LC-MS/MS Analysis Quantify drug concentration in plasma D->E F Pharmacokinetic Modeling Determine Cmax, Tmax, AUC, t½ E->F G Comparative Analysis Evaluate impact of deuteration F->G

Caption: Experimental workflow for evaluating a deuterated drug candidate.

glycolysis_tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose_D [6,6-²H₂]-Glucose G6P_D Glucose-6-P (D) Glucose_D->G6P_D F6P_D Fructose-6-P (D) G6P_D->F6P_D F16BP_D Fructose-1,6-BP (D) F6P_D->F16BP_D DHAP_G3P_D DHAP + G3P (D) F16BP_D->DHAP_G3P_D Pyruvate_D Pyruvate (D) DHAP_G3P_D->Pyruvate_D Lactate_D Lactate (D) Pyruvate_D->Lactate_D Anaerobic AcetylCoA_D Acetyl-CoA (D) Pyruvate_D->AcetylCoA_D Aerobic Citrate_D Citrate (D) AcetylCoA_D->Citrate_D Glutamate_D Glutamate (D) Citrate_D->Glutamate_D ...

Caption: Tracing deuterium from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

References

The Role of 1-Methylpiperidin-4-ol-d4 in Modern Drug Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the pursuit of precision and accuracy in bioanalytical methods is paramount. The development of novel therapeutics necessitates a profound understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A key element in achieving reliable quantitative data is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Methylpiperidin-4-ol-d4, a deuterated analog of 1-methylpiperidin-4-ol, has emerged as a valuable tool in this domain. Its structural similarity to various active pharmaceutical ingredients (APIs) containing a piperidine scaffold makes it an ideal internal standard for quantifying these drugs and their metabolites in biological matrices. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in pharmacokinetic studies, detailed experimental protocols, and the principles of bioanalytical method validation.

Core Application: Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of xenobiotics in biological samples. The "gold standard" in bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[1][2] Since this compound is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the analyte, enabling accurate quantification by correcting for variability during sample preparation and analysis.[1]

This deuterated standard is particularly well-suited for the analysis of pharmaceutical compounds containing the N-methylpiperidine-4-ol moiety or structurally similar piperidine derivatives. A prime example of such a compound is the potent, short-acting opioid analgesic, remifentanil, and its analogs.[3][4]

Experimental Protocol: Quantification of a Piperidine-Based API in Human Plasma

This section outlines a representative experimental protocol for the quantification of a hypothetical piperidine-based active pharmaceutical ingredient (API-X), structurally related to 1-Methylpiperidin-4-ol, in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analyte (API-X): Reference standard of the piperidine-based drug.

  • Internal Standard (IS): this compound.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Biological Matrix: Blank human plasma.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of API-X and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the API-X stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for the extraction of small molecules from plasma.[1][5]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte (API-X) and the internal standard (this compound) would be determined and optimized during method development.

Data Presentation: Bioanalytical Method Validation

A crucial aspect of bioanalytical method development is validation, which ensures the reliability and accuracy of the data.[6][7] The following tables present hypothetical yet realistic data for the validation of the described method, based on typical performance characteristics of similar assays.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.1 - 100 ng/mL
Regression Equationy = 0.123x + 0.005
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15± 15≤ 20± 20
Low QC0.3≤ 10± 10≤ 15± 15
Mid QC10≤ 8± 8≤ 12± 12
High QC80≤ 5± 5≤ 10± 10
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85.286.198.5
High QC88.987.5101.2
IS: Internal Standard

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and principles described in this guide.

experimental_workflow start Start: Plasma Sample (Blank, Standard, QC, or Unknown) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of API-X data_processing->end

Experimental workflow for the quantification of a piperidine-based API.

logical_relationship cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (API-X) in Plasma Analyte_Response Analyte Response (Peak Area) Analyte->Analyte_Response IS Internal Standard (this compound) IS_Response IS Response (Peak Area) IS->IS_Response Ratio Ratio of Responses (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Accurate Concentration of Analyte Calibration_Curve->Concentration

Logical relationship illustrating the use of an internal standard for accurate quantification.

Conclusion

This compound serves as a critical tool for researchers and scientists in the field of drug development. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data for piperidine-containing drug candidates. The use of such a "gold standard" internal standard is indispensable for robust bioanalytical method validation, as it effectively compensates for variations inherent in the analytical process. The detailed experimental protocol and representative data presented in this guide provide a solid foundation for the development and implementation of sensitive and accurate quantitative assays for novel piperidine-based therapeutics. As the pharmaceutical industry continues to innovate, the role of precision tools like this compound will remain central to advancing new medicines from the laboratory to the clinic.

References

The deuterium switch: An in-depth guide to the enhanced stability of deuterated compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous quest for more effective and safer therapeutics, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug design and development. This in-depth technical guide explores the core principles behind the enhanced stability of deuterated compounds, providing a comprehensive overview of the kinetic isotope effect, its impact on metabolic pathways, and the experimental methodologies used to evaluate these effects.

Core Principles: The Kinetic Isotope Effect (KIE)

The primary driver behind the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE). This phenomenon arises from the fundamental differences in the physical properties of hydrogen (protium, ¹H) and its heavier isotope, deuterium (²H or D).

A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a chemical reaction.[1][3] In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond.[2][4] By selectively replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that position can be significantly reduced.[1][2] This can lead to a range of desirable pharmacokinetic outcomes, including:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life and increased overall drug exposure.[5][6]

  • Reduced Toxic Metabolite Formation: By slowing down a particular metabolic pathway, the formation of potentially toxic metabolites can be minimized.[5]

  • Altered Pharmacokinetic Profiles: The KIE can lead to a lower peak plasma concentration (Cmax) and a more sustained therapeutic drug level, potentially reducing dose-dependent side effects.[7]

  • Metabolic Switching: Deuteration at a primary metabolic site can sometimes redirect the metabolism of a drug towards alternative pathways, a phenomenon known as metabolic switching.[8][9] This can lead to the formation of different metabolite profiles, which may have therapeutic or safety implications.

The magnitude of the primary KIE is typically expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD), with kH/kD values often ranging from 2 to 10.[1]

Quantitative Analysis of Deuteration Effects on Pharmacokinetics

The impact of deuteration on the pharmacokinetic parameters of a drug can be profound. The following tables summarize the comparative pharmacokinetic data for several deuterated drugs versus their non-deuterated counterparts, illustrating the tangible benefits of the "deuterium switch."

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold ChangeReference(s)
Active Metabolites (α+β)-HTBZ (α+β)-HTBZ
Half-life (t½) (hours)8.6 - 9.84.8 - 5.3~2x increase[10][11]
AUCinf (ng·hr/mL)542 - 607261 - 285~2x increase[10][11]
Cmax (ng/mL)74.661.6~1.2x increase[11]

HTBZ: Dihydrotetrabenazine, AUCinf: Area under the curve from time zero to infinity, Cmax: Maximum plasma concentration

Table 2: Pharmacokinetic Parameters of d3-Enzalutamide vs. Enzalutamide in Rats

Parameterd3-EnzalutamideEnzalutamideFold ChangeReference(s)
Cmax (ng/mL)1,3501,0001.35x increase[12]
AUC0–t (ng·h/mL)101,00050,0002.02x increase[12]
N-desmethyl metabolite (M2) AUC--8x decrease[12]

AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point

Table 3: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice

Parameterd9-MethadoneMethadoneFold ChangeReference(s)
AUC (µg·h/mL)10.91.95.7x increase[13]
Cmax (µg/mL)8.82.04.4x increase[13]
Clearance (L/h/kg)0.94.75.2x decrease[13]

Key Metabolic Pathways Affected by Deuteration

The strategic placement of deuterium can significantly alter the metabolic fate of a drug. Below are diagrams of the metabolic pathways for three drugs where deuteration has been explored, illustrating the points of enzymatic action that can be influenced by the kinetic isotope effect.

Tetrabenazine_Metabolism Tetrabenazine Tetrabenazine alpha_HTBZ alpha-HTBZ Tetrabenazine->alpha_HTBZ Carbonyl Reductase beta_HTBZ beta-HTBZ Tetrabenazine->beta_HTBZ Carbonyl Reductase Deutetrabenazine Deutetrabenazine (d6) d_alpha_HTBZ d-alpha-HTBZ Deutetrabenazine->d_alpha_HTBZ Carbonyl Reductase d_beta_HTBZ d-beta-HTBZ Deutetrabenazine->d_beta_HTBZ Carbonyl Reductase O_desmethyl_HTBZ O-desmethyl-HTBZ (Inactive) alpha_HTBZ->O_desmethyl_HTBZ CYP2D6 (O-demethylation) beta_HTBZ->O_desmethyl_HTBZ CYP2D6 (O-demethylation) d_O_desmethyl_HTBZ d-O-desmethyl-HTBZ (Inactive) d_alpha_HTBZ->d_O_desmethyl_HTBZ CYP2D6 (O-demethylation) Slower Rate (KIE) d_beta_HTBZ->d_O_desmethyl_HTBZ CYP2D6 (O-demethylation) Slower Rate (KIE)

Metabolism of Tetrabenazine and Deutetrabenazine.

Paroxetine_Metabolism Paroxetine Paroxetine Catechol_Metabolite Catechol Metabolite Paroxetine->Catechol_Metabolite CYP2D6 (Demethylenation) Deuterated_Paroxetine Deuterated Paroxetine d_Catechol_Metabolite d-Catechol Metabolite Deuterated_Paroxetine->d_Catechol_Metabolite CYP2D6 (Demethylenation) Slower Rate (KIE) Conjugated_Metabolites Conjugated Metabolites (Inactive) Catechol_Metabolite->Conjugated_Metabolites Conjugation Enzymes d_Conjugated_Metabolites d-Conjugated Metabolites (Inactive) d_Catechol_Metabolite->d_Conjugated_Metabolites Conjugation Enzymes

Metabolism of Paroxetine.

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan (DXM) Dextrorphan Dextrorphan (DXO) (Active Metabolite) Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) MEM 3-Methoxymorphinan (MEM) Dextromethorphan->MEM CYP3A4 (N-demethylation) Deuterated_DXM Deuterated DXM d_Dextrorphan d-Dextrorphan (d-DXO) Deuterated_DXM->d_Dextrorphan CYP2D6 (O-demethylation) Slower Rate (KIE) d_MEM d-3-Methoxymorphinan (d-MEM) Deuterated_DXM->d_MEM CYP3A4 (N-demethylation) HM 3-Hydroxymorphinan (HM) Dextrorphan->HM CYP3A4 Glucuronide_Conjugates Glucuronide Conjugates Dextrorphan->Glucuronide_Conjugates UGT Enzymes MEM->HM CYP2D6 d_HM d-3-Hydroxymorphinan (d-HM) d_Dextrorphan->d_HM CYP3A4 d_Dextrorphan->Glucuronide_Conjugates UGT Enzymes d_MEM->d_HM CYP2D6

Metabolism of Dextromethorphan.

Experimental Protocols for Assessing Stability

The evaluation of the stability of deuterated compounds involves a series of well-defined in vitro and in vivo experiments. These protocols are designed to quantify the kinetic isotope effect and to characterize the full pharmacokinetic profile of the deuterated drug candidate.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is a primary screen to determine the intrinsic clearance of a compound and to estimate its metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.

Materials:

  • Test compound and its deuterated analog

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (protein concentration).

In Vivo Pharmacokinetic Study in Rats

This study is essential for determining the full pharmacokinetic profile of a deuterated compound in a living organism.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability) of a deuterated compound and its non-deuterated counterpart.

Materials:

  • Test compound and its deuterated analog

  • Appropriate vehicle for drug administration

  • Sprague-Dawley rats (or other suitable animal model)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for a sufficient period before the study.

  • Dosing: Divide the animals into groups. Administer the deuterated and non-deuterated compounds to separate groups via the intended clinical route (e.g., oral gavage or intravenous injection). A control group receiving the vehicle alone should also be included.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½, clearance) from the plasma concentration-time data. For oral dosing, bioavailability (F) can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

  • Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Experimental and Developmental Workflow

The development of a deuterated drug follows a structured workflow that integrates chemical synthesis, in vitro screening, and in vivo evaluation to optimize the compound's properties.

Deuterated_Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Clinical Development Target_ID Target Identification & Validation Lead_Compound Lead Compound (Non-deuterated) Target_ID->Lead_Compound Metabolic_Soft_Spot_ID Metabolic 'Soft Spot' Identification Lead_Compound->Metabolic_Soft_Spot_ID Deuteration_Strategy Deuteration Strategy & Synthesis Metabolic_Soft_Spot_ID->Deuteration_Strategy In_Vitro_Stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) Deuteration_Strategy->In_Vitro_Stability CYP_Inhibition CYP450 Inhibition Assay In_Vitro_Stability->CYP_Inhibition In_Vitro_Tox In Vitro Toxicology CYP_Inhibition->In_Vitro_Tox Animal_PK In Vivo Pharmacokinetics (e.g., Rat, Dog) In_Vitro_Tox->Animal_PK Efficacy_Models Animal Efficacy Models Animal_PK->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Phase_I Phase I Clinical Trials (Safety & PK in Humans) Tox_Studies->Phase_I Phase_II_III Phase II & III Clinical Trials (Efficacy & Safety) Phase_I->Phase_II_III Regulatory_Approval Regulatory Submission & Approval Phase_II_III->Regulatory_Approval

Workflow for Deuterated Drug Development.

Conclusion

The strategic use of deuterium in drug design offers a powerful and proven approach to enhancing the metabolic stability and overall pharmacokinetic profile of therapeutic compounds. By leveraging the kinetic isotope effect, researchers can fine-tune the properties of a drug to improve its efficacy, safety, and patient convenience. A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful development of the next generation of deuterated medicines.

References

An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4 and its Non-Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol and its deuterated analogue, 1-Methylpiperidin-4-ol-d4. The document details their physicochemical properties, synthesis, and applications, with a particular focus on the use of the deuterated version as an internal standard in bioanalytical mass spectrometry. Detailed experimental protocols and workflow diagrams are provided to support practical application in a research and development setting.

Introduction

1-Methylpiperidin-4-ol is a heterocyclic organic compound and a derivative of piperidine. It serves as a versatile building block and biochemical reagent in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structure is found in molecules developed as inhibitors for various kinases, including CaMKII, VEGFR, and FGFR, as well as in antagonists for the histamine H4 receptor.[2]

The deuterated analogue, this compound, is a stable isotope-labeled version of the parent compound. In this specific isotopologue, four hydrogen atoms on the piperidine ring are replaced with deuterium. Its primary application is as an internal standard (IS) for quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring the highest degree of accuracy and precision in quantification.[3]

Physicochemical and Spectroscopic Properties

The incorporation of deuterium atoms results in a slight increase in molecular weight for the d4 analogue but does not significantly alter its chemical properties. The key distinction lies in their mass-to-charge ratio (m/z), which allows for their separate detection by a mass spectrometer.

Table 1: Comparison of Physicochemical Properties

Property1-Methylpiperidin-4-olThis compoundSource(s)
CAS Number 106-52-5Not available (custom synthesis)[4]
Molecular Formula C₆H₁₃NOC₆H₉D₄NO[4]
Molecular Weight 115.17 g/mol 119.20 g/mol [4]
Appearance Clear colorless to yellowish liquid after melting; may be a solid at room temperature.Expected to be similar to the non-deuterated analogue.
Melting Point 29-31 °CExpected to be similar to the non-deuterated analogue.
Boiling Point 200 °CExpected to be similar to the non-deuterated analogue.
Density ~0.98 g/mL at 20 °CExpected to be similar to the non-deuterated analogue.[5]
Refractive Index n20/D 1.4775Not available
Solubility Miscible in waterExpected to be miscible in water[5]

Table 2: Spectroscopic Data

Data Type1-Methylpiperidin-4-olThis compound
¹H NMR Spectral data available from various sources.Expected to show a significant reduction in signal intensity for the protons at the C2, C3, C5, and C6 positions of the piperidine ring due to deuterium substitution.
¹³C NMR Spectral data available.Expected to show signals for all 6 carbon atoms, with potential slight shifts and splitting for the deuterated carbons.
Mass Spec (EI) Molecular Ion (M⁺) at m/z 115.Expected Molecular Ion (M⁺) at m/z 119.
IR Spectrum Characteristic peaks for O-H and C-N stretching.Expected to show C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹.

Synthesis and Manufacturing

Synthesis of 1-Methylpiperidin-4-ol

The most common laboratory and industrial synthesis of 1-Methylpiperidin-4-ol involves the chemical reduction of its corresponding ketone, 1-Methyl-4-piperidone.[5]

cluster_synthesis Synthesis of 1-Methylpiperidin-4-ol Ketone 1-Methyl-4-piperidone Alcohol 1-Methylpiperidin-4-ol Ketone->Alcohol Reduction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Alcohol

Synthesis of the non-deuterated analogue.

Synthesis of this compound

The synthesis of the d4-analogue follows a similar strategy, employing a deuterated reducing agent. A common and effective method is the reduction of 1-Methyl-4-piperidone using sodium borodeuteride (NaBD₄). This introduces deuterium at the C4 position. To achieve deuteration at the C2, C3, C5, and C6 positions, an acid- or base-catalyzed H/D exchange on the starting ketone can be performed in heavy water (D₂O) prior to reduction. For this guide, we will focus on a direct reduction approach which is a common method for producing deuterated standards.

cluster_synthesis_d4 Synthesis of this compound Ketone 1-Methyl-4-piperidone-2,2,6,6-d4 (Prepared via H/D exchange) Alcohol This compound Ketone->Alcohol Reduction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Alcohol

Synthesis of the deuterated analogue.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the reduction of 1-Methyl-4-piperidone.

Materials:

  • 1-Methyl-4-piperidone (1.0 eq)

  • Sodium borodeuteride (NaBD₄) (1.1 eq)

  • Methanol-d4 (MeOD) or Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-4-piperidone in methanol-d4 or ethanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Applications in Bioanalysis

The primary and most critical application of this compound is its use as an internal standard for the accurate quantification of 1-Methylpiperidin-4-ol in complex biological matrices such as plasma, urine, or tissue homogenates.[3]

Experimental Protocol: Quantification in Human Plasma using LC-MS/MS

This protocol provides a general framework for the development of a robust bioanalytical method.

Materials and Reagents:

  • Analytes: 1-Methylpiperidin-4-ol (analyte) and this compound (Internal Standard, IS)

  • Solvents: Acetonitrile and Methanol (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Human Plasma (blank, from a certified vendor)

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

  • Stock and Working Solutions:

    • Prepare individual 1 mg/mL stock solutions of the analyte and the IS in methanol.

    • Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate dilutions of the analyte stock solution.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution to all samples except the blank.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the IS by infusing the individual standard solutions.

      • 1-Methylpiperidin-4-ol: e.g., m/z 116.1 -> [product ion]

      • This compound: e.g., m/z 120.1 -> [product ion]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow Bioanalytical Workflow using Deuterated Internal Standard Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio vs. Concentration) LCMS->Data Result Quantitative Result Data->Result

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Methylpiperidin-4-ol Using 1-Methylpiperidin-4-ol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecules in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and clinical studies in drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[3] A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation, chromatography, and ionization.[4]

Stable isotope-labeled (SIL) internal standards are considered the ideal choice because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[4][5] This application note details a highly selective and robust LC-MS/MS method for the quantification of 1-Methylpiperidin-4-ol in human plasma, using its deuterated analog, 1-Methylpiperidin-4-ol-d4, as the internal standard. The method is designed to be a reliable starting point for bioanalytical method development and validation in accordance with regulatory guidelines.[6][7]

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Methylpiperidin-4-ol (≥98% purity)

  • Internal Standard: this compound (≥98% purity, isotopic purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)

  • Reagents: Formic Acid (LC-MS Grade), Ultrapure Water

  • Matrix: Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-Methylpiperidin-4-ol in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[5]

  • Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.[5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[5][8]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a common and effective technique for extracting small molecules from plasma.[9][10]

  • Spiking: To 100 µL of a plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).[5][9]

  • Precipitation: Add 400 µL of cold acetonitrile to the plasma sample to precipitate proteins.[4][9]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection vial or a 96-well plate.[5]

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).[9][11]

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[9]

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System Shimadzu Prominence HPLC or equivalent[11]
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Methanol[13]
Gradient Elution Start at 5% B, ramp to 95% B, hold, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Applied Biosystems 3200 Q-TRAP)[11]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
Drying Gas Temp 325°C
Capillary Voltage 4000 V

Table 1: Example MRM Transitions Note: These transitions are hypothetical and must be optimized experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1-Methylpiperidin-4-ol 116.2 98.2 15

| this compound (IS) | 120.2 | 102.2 | 15 |

Method Validation Summary

The bioanalytical method was validated according to established principles outlined by regulatory agencies.[6][11] Key validation parameters include linearity, accuracy, precision, and stability.

Linearity

The calibration curve demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

Table 2: Illustrative Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1.0 1,520 145,100 0.010
5.0 7,850 148,200 0.053
25.0 39,500 147,500 0.268
100.0 151,200 146,300 1.033
500.0 765,000 148,900 5.138

| 1000.0 | 1,530,000 | 147,800 | 10.352 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of ±15% for accuracy and ≤15% for precision (%CV).[1][11]

Table 3: Summary of Intra-Day and Inter-Day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LQC 3.0 2.91 97.0 5.8
MQC 150.0 154.5 103.0 3.2

| HQC | 750.0 | 738.0 | 98.4 | 2.5 |

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample (Blank, Standard, QC, Unknown) add_is Add 10 µL IS Working Solution (this compound) plasma->add_is add_acn Add 400 µL Cold Acetonitrile add_is->add_acn vortex1 Vortex for 1 min add_acn->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer drydown Evaporate to Dryness transfer->drydown reconstitute Reconstitute in 100 µL Mobile Phase drydown->reconstitute inject Inject 5 µL into LC-MS/MS System reconstitute->inject quantify Quantification using MRM inject->quantify

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

G cluster_input cluster_process cluster_output Analyte Analyte (1-Methylpiperidin-4-ol) Prep Sample Prep (Extraction, etc.) Analyte->Prep IS Internal Standard (IS) (this compound) IS->Prep Injection LC Injection Prep->Injection Ionization MS Ionization Injection->Ionization Ratio Calculate Peak Area Ratio (Analyte / IS) Ionization->Ratio Detect Separate m/z Result Accurate Quantification Ratio->Result Corrects for Variability

Caption: Logical relationship of using an internal standard for accurate quantification.

Conclusion

This application note provides a detailed protocol for a sensitive and robust LC-MS/MS method for the quantification of 1-Methylpiperidin-4-ol using its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and correcting for matrix effects, thereby ensuring high accuracy and precision.[5][9] The provided parameters for sample preparation, chromatography, and mass spectrometry serve as a strong foundation for method development and subsequent validation for use in a variety of research and development settings, including pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Risperidone in Human Plasma using 1-Methylpiperidin-4-ol-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. Therapeutic drug monitoring (TDM) of risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of risperidone in human plasma. The method utilizes 1-Methylpiperidin-4-ol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The analytical method involves a simple protein precipitation step for the extraction of risperidone and the internal standard from human plasma. The extracted samples are then analyzed by LC-MS/MS operating in positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for both the analyte and the internal standard. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it mimics the physicochemical properties of the analyte, providing the most reliable correction for analytical variability.[1]

Experimental Protocols

Materials and Reagents
  • Risperidone (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (AR Grade)

  • Deionized Water

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve risperidone in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except for the blank matrix samples.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Column Temperature 40°C
Injection Volume 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry (MS)

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 5500 V
Temperature 500°C
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Risperidone411.2191.235
This compound (IS)120.262.120

Data Presentation

The method was validated over a linear range of 0.5 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.

Table 3: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Risperidone0.5 - 100> 0.995

Table 4: Precision and Accuracy Data

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Risperidone1.5 (LQC)4.2-2.55.1-1.8
40 (MQC)3.11.23.90.9
80 (HQC)2.80.83.50.5

Table 5: Matrix Effect and Recovery

AnalyteConcentration LevelMatrix Effect (%)Recovery (%)
RisperidoneLQC98.592.1
HQC101.294.5

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Vial supernatant->autosampler lc_separation LC Separation (C18 Column) autosampler->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantitative analysis of risperidone.

metabolic_pathway risperidone Risperidone cyp2d6 CYP2D6 risperidone->cyp2d6 paliperidone Paliperidone (9-hydroxyrisperidone) cyp2d6->paliperidone

Caption: Metabolic pathway of risperidone to paliperidone.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of risperidone in human plasma using this compound as an internal standard. The simple sample preparation procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies. The excellent precision, accuracy, and recovery data demonstrate the reliability of the method for bioanalytical applications.

References

Application Notes and Protocols for 1-Methylpiperidin-4-ol-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of 1-Methylpiperidin-4-ol-d4 as an internal standard in pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely considered the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This is due to its ability to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior compensation for variability and leading to more accurate and precise results.[2]

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind using this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to biological samples at the initial stage of processing.[1] Because this compound is chemically identical to the non-labeled analyte, it exhibits nearly identical physicochemical properties. This ensures that both compounds behave similarly during extraction, chromatography, and ionization.[1] Any loss or variability encountered during the analytical workflow will affect both the analyte and the internal standard to the same extent, allowing for accurate quantification based on the ratio of their mass spectrometry signals.[4]

Experimental Protocols

A detailed and robust experimental protocol is critical for a successful bioanalytical method validation.[3] The following methodologies outline the key experiments for a typical pharmacokinetic study using this compound as an internal standard.

In-Life Study Phase: Rodent Model

A representative pharmacokinetic study in rats is described below.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Acclimatization: Animals should be acclimatized for a minimum of three days before the study.[5]

  • Dosing: A single dose of the non-labeled 1-Methylpiperidin-4-ol is administered. For intravenous (IV) administration, a dose of 1 mg/kg can be delivered via the tail vein. A suitable vehicle for the dosing solution is 5% DMSO, 40% PEG300, and 55% saline.[5]

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected into EDTA-coated tubes at predetermined time points.[5] A typical sampling schedule would be: pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.[5]

Bioanalytical Method

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of 1-Methylpiperidin-4-ol in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.[5] A working solution of the internal standard is prepared at a concentration of 100 ng/mL in methanol.[5]

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike blank rodent plasma with the appropriate analyte working solutions to create a calibration curve covering the expected concentration range (e.g., 1 to 1000 ng/mL).[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).[5]

3. Sample Preparation (Protein Precipitation):

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 50 µL of each plasma sample (unknowns, calibration standards, or QCs), add 10 µL of the 100 ng/mL internal standard working solution.[5]

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[5]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[5]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the analyte and internal standard.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard are monitored. The mass transition for this compound will be shifted by +4 Da compared to the unlabeled analyte.

    • Optimization: The MS parameters, such as declustering potential, collision energy, and cell exit potential, should be optimized for both the analyte and the internal standard to achieve maximum sensitivity.

Data Presentation

Quantitative data from the pharmacokinetic study should be summarized for clear interpretation.

Table 1: Pharmacokinetic Parameters of 1-Methylpiperidin-4-ol in Rats (1 mg/kg IV)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mLData Dependent
Tmax (Time to Maximum Concentration)hData Dependent
AUC (0-t) (Area Under the Curve)ngh/mLData Dependent
AUC (0-inf) (Area Under the Curve to infinity)ngh/mLData Dependent
t1/2 (Half-life)hData Dependent
CL (Clearance)mL/h/kgData Dependent
Vd (Volume of Distribution)L/kgData Dependent

Table 2: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99Data Dependent
LLOQ (Lower Limit of Quantitation)Signal-to-Noise > 10, Accuracy ± 20%, Precision ≤ 20%Data Dependent
AccuracyWithin ± 15% of nominal value (± 20% at LLOQ)Data Dependent
Precision (CV%)≤ 15% (≤ 20% at LLOQ)Data Dependent
Matrix EffectCV of IS-normalized matrix factor should be ≤ 15%Data Dependent
RecoveryConsistent, precise, and reproducibleData Dependent
StabilityAnalyte response within ±15% of initial concentrationData Dependent

Visualizations

experimental_workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis dosing Dosing of Analyte (1-Methylpiperidin-4-ol) sampling Blood Sampling (Time Course) dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep is_spike Spiking of Internal Standard (this compound) plasma_prep->is_spike extraction Protein Precipitation is_spike->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification analysis->quant pk_calc PK Parameter Calculation quant->pk_calc logical_relationship cluster_properties Shared Physicochemical Properties cluster_ms Mass Spectrometry Analyte 1-Methylpiperidin-4-ol prop1 Extraction Recovery Analyte->prop1 prop2 Chromatographic Retention Analyte->prop2 prop3 Ionization Efficiency Analyte->prop3 ms_analyte Mass (m/z) Analyte->ms_analyte Distinguishable by IS This compound (Internal Standard) IS->prop1 IS->prop2 IS->prop3 ms_is Mass (m/z + 4) IS->ms_is Distinguishable by bioanalytical_validation_flow start Method Development linearity Linearity & Range start->linearity accuracy Accuracy & Precision linearity->accuracy selectivity Selectivity & Specificity accuracy->selectivity matrix Matrix Effect selectivity->matrix recovery Recovery matrix->recovery stability Stability recovery->stability end Validated Method stability->end

References

Application of 1-Methylpiperidin-4-ol-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Methylpiperidin-4-ol-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) assays. The focus is on bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

1-Methylpiperidin-4-ol is a key structural moiety in various pharmaceutical compounds and can also be a metabolite of drugs containing a piperidine ring. Accurate quantification of 1-Methylpiperidin-4-ol in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drugs. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis.[1] A SIL-IS is chemically identical to the analyte, ensuring it mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and other sources of variability.[1]

Application: Bioanalytical Quantification in Plasma

This application note details a robust and sensitive LC-MS/MS method for the quantification of 1-Methylpiperidin-4-ol in human plasma, utilizing this compound as the internal standard.

Principle of the Method

The method involves a straightforward protein precipitation for sample cleanup, followed by chromatographic separation using a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Materials and Reagents
  • Analyte: 1-Methylpiperidin-4-ol

  • Internal Standard: this compound

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an ESI source

Proposed LC-MS/MS Parameters

The following parameters are proposed as a starting point for method development and will require optimization.

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometry Parameters

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
1-Methylpiperidin-4-ol116.2To be determinedTo be optimized
This compound120.2To be determinedTo be optimized

Note: The molecular weight of 1-Methylpiperidin-4-ol is 115.17 g/mol , and this compound is approximately 119.20 g/mol .

Proposed Fragmentation Pathway

The fragmentation of 1-Methylpiperidin-4-ol is likely to occur via cleavage of the piperidine ring or loss of the methyl or hydroxyl groups. A proposed fragmentation pathway is illustrated below.

G Proposed Fragmentation of 1-Methylpiperidin-4-ol Precursor 1-Methylpiperidin-4-ol [M+H]⁺ m/z 116.2 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z 98.1 Precursor->Fragment1 - H₂O Fragment2 Loss of CH₃ [M+H-CH₃]⁺ m/z 101.1 Precursor->Fragment2 - •CH₃ Fragment3 Ring Cleavage Product e.g., m/z 70.1 Precursor->Fragment3 Ring Opening

Caption: Proposed fragmentation pathway for 1-Methylpiperidin-4-ol.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-Methylpiperidin-4-ol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1-Methylpiperidin-4-ol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Protocol 2: Sample Preparation (Protein Precipitation)

The workflow for sample preparation is depicted in the diagram below.

G Sample Preparation Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound, 10 µL) Start->Add_IS Add_ACN Add Acetonitrile (150 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (30 seconds) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into LC-MS/MS (5 µL) Supernatant->Inject

Caption: Workflow for plasma sample preparation.

  • Pipette 50 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 3: Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Linearity: Analyze calibration standards in duplicate at a minimum of six concentration levels. The calibration curve should have a coefficient of determination (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 3: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Within ±15% of nominal concentration

Application in DMPK Assays

This compound is a valuable tool in various in vitro and in vivo DMPK studies.

In Vitro Metabolic Stability

This assay determines the rate at which a parent drug is metabolized by liver microsomes or hepatocytes. If 1-Methylpiperidin-4-ol is a suspected metabolite, its formation can be monitored over time. This compound would be used as the internal standard to accurately quantify the formation of the non-deuterated metabolite.

G Metabolic Stability Assay Workflow Start Parent Drug Incubate Incubate with Liver Microsomes/Hepatocytes + NADPH Start->Incubate Timepoints Collect Samples at Different Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Add_IS Add Internal Standard (this compound) Quench->Add_IS Analyze Analyze by LC-MS/MS Add_IS->Analyze

Caption: Workflow for an in vitro metabolic stability assay.

Metabolite Identification and Profiling

In this assay, the metabolic fate of a parent drug is investigated. If 1-Methylpiperidin-4-ol is identified as a metabolite, this compound can be used as a reference standard to confirm its identity and for subsequent quantification.

Pharmacokinetic (PK) Studies

Following administration of a parent drug to an animal model or human subject, plasma, urine, and other biological samples are collected over time. The concentration of the parent drug and its metabolites, including 1-Methylpiperidin-4-ol, are measured to determine key PK parameters such as Cmax, Tmax, AUC, and half-life. The use of this compound as an internal standard is essential for generating reliable PK data.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 1-Methylpiperidin-4-ol in various biological matrices. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods for use in critical DMPK assays. The use of a stable isotope-labeled internal standard ensures high-quality data, which is fundamental for making informed decisions throughout the drug discovery and development process.

References

Application Notes and Protocols for Sample Preparation of Biological Matrices Using 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the precise quantification of analytes in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and metabolic profiling. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust LC-MS/MS methodologies, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1]

1-Methylpiperidin-4-ol-d4, a deuterated analog of 1-Methylpiperidin-4-ol, serves as an ideal SIL-IS for the quantification of its non-labeled counterpart and structurally related compounds. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it co-elutes and experiences similar extraction and ionization efficiencies, yet it is distinguishable by the mass spectrometer due to its higher mass.[2][3]

These application notes provide detailed protocols for three common sample preparation techniques for biological matrices—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—utilizing this compound as an internal standard. The information is designed to guide researchers in developing and validating robust bioanalytical methods.

General Workflow for Bioanalytical Sample Preparation

The overall process, from sample collection to analysis, follows a structured workflow to ensure data integrity and reproducibility. The choice of sample preparation technique is crucial and depends on the analyte's properties, the biological matrix, and the desired level of cleanliness and concentration.[4]

Bioanalytical_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis & Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Add IS Extraction Sample Extraction (PPT, LLE, or SPE) IS_Spiking->Extraction Extract Evaporation Evaporation (if necessary) Extraction->Evaporation Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepare for injection LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Inject Data_Quantification Data Quantification (Analyte/IS Ratio) LC_MS_Analysis->Data_Quantification Detect Result_Reporting Result Reporting Data_Quantification->Result_Reporting Analyze

Caption: General bioanalytical workflow from sample preparation to data analysis.

Section 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for high-throughput screening due to its simplicity and cost-effectiveness.[5][6] Acetonitrile is a commonly used precipitation solvent.[7]

Experimental Protocol for Plasma
  • Sample Aliquoting: Aliquot 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Representative Quantitative Data (PPT)

The following table summarizes typical validation parameters for a protein precipitation method. Data is representative and may vary based on the specific analyte and LC-MS/MS system.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (85-115%)
Precision (% CV) < 15%
Extraction Recovery 85 - 105%
Matrix Effect 90 - 110%

Data is illustrative based on typical performance for small molecules.[8][9]

Section 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] LLE can provide cleaner extracts than PPT.

Experimental Protocol for Urine
  • Sample Aliquoting: Aliquot 500 µL of the urine sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample (adjust pH > 9).

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Representative Quantitative Data (LLE)

The following table presents typical performance characteristics for a liquid-liquid extraction method.

ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15% (85-115%)
Precision (% CV) < 15%
Extraction Recovery > 90%
Matrix Effect Minimal (95 - 105%)

Data is illustrative based on typical performance for small molecules.[8][9]

Section 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[10] It can provide the cleanest extracts and allows for significant sample concentration.

Experimental Protocol for Tissue Homogenate
  • Sample Pre-treatment: Homogenize the tissue sample in an appropriate buffer. Centrifuge the homogenate and collect the supernatant.

  • Aliquoting and Spiking: To 200 µL of the supernatant, add 20 µL of the this compound internal standard.

  • Acidification: Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Representative Quantitative Data (SPE)

The following table outlines the expected performance of a solid-phase extraction method.

ParameterResult
Linearity Range 0.1 - 250 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (85-115%)
Precision (% CV) < 10%
Extraction Recovery > 95%
Matrix Effect Negligible (< 5% variation)

Data is illustrative based on typical performance for small molecules.[8][9]

Method Selection Workflow

Choosing the appropriate sample preparation technique is a critical step in bioanalytical method development. The following diagram illustrates a logical workflow for selecting between PPT, LLE, and SPE based on key experimental requirements.

Method_Selection_Workflow Start Start: Define Analytical Needs High_Throughput High Throughput Needed? Start->High_Throughput High_Cleanliness High Sample Cleanliness & Concentration Required? High_Throughput->High_Cleanliness No PPT Protein Precipitation (PPT) High_Throughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) High_Cleanliness->LLE No SPE Solid-Phase Extraction (SPE) High_Cleanliness->SPE Yes

Caption: Decision workflow for selecting a sample preparation method.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the development of a robust and reliable bioanalytical method. Protein precipitation offers speed and simplicity, making it ideal for high-throughput applications. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction delivers the highest level of sample cleanup and concentration, which is often necessary for achieving low detection limits. The use of this compound as a stable isotope-labeled internal standard is strongly recommended to ensure the accuracy and precision of quantification by compensating for analytical variability. The protocols and representative data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Bioanalytical Methods Using 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for the quantification of 1-Methylpiperidin-4-ol using its deuterated analog, 1-Methylpiperidin-4-ol-d4, as an internal standard. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique in pharmaceutical research and development.

Introduction to 1-Methylpiperidin-4-ol and the Role of Deuterated Internal Standards

1-Methylpiperidin-4-ol is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceutical agents.[1][2][3] Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug development.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative bioanalysis.[4][5] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they exhibit similar behavior during sample preparation, chromatography, and ionization.[6][7] This allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.[4][8]

Application Note 1: Quantitative Analysis of 1-Methylpiperidin-4-ol in Human Plasma by LC-MS/MS

This application note describes a robust and sensitive LC-MS/MS method for the determination of 1-Methylpiperidin-4-ol in human plasma using this compound as the internal standard.

Methodology

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of 1-Methylpiperidin-4-ol from plasma samples.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

A reversed-phase chromatographic separation is utilized to resolve 1-Methylpiperidin-4-ol from endogenous plasma components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Parameter1-Methylpiperidin-4-olThis compound
Precursor Ion (m/z) 116.1120.1
Product Ion (m/z) 98.1102.1
Dwell Time (ms) 100100
Collision Energy (eV) 1515
Cone Voltage (V) 2525
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability Analyte stable under tested conditions

Protocols

Protocol 1: Preparation of Stock and Working Solutions

1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of 1-Methylpiperidin-4-ol and this compound into separate volumetric flasks.
  • Dissolve in methanol to a final concentration of 1 mg/mL.

2. Working Solutions:

  • Prepare intermediate and final working solutions for the analyte by serially diluting the stock solution with a 50:50 mixture of methanol and water.
  • Prepare the internal standard (IS) spiking solution by diluting the IS stock solution to a final concentration of 100 ng/mL in the same diluent.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

1. Calibration Curve (CC) Standards:

  • Spike blank human plasma with the appropriate working solutions of 1-Methylpiperidin-4-ol to prepare a series of calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

2. Quality Control (QC) Samples:

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike 100 µL ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: Experimental workflow for the bioanalysis of 1-Methylpiperidin-4-ol.

Method_Development_Logic cluster_selection Internal Standard Selection cluster_method_dev Method Development cluster_validation Method Validation start Define Analytical Goal: Quantify 1-Methylpiperidin-4-ol in Biological Matrix is_choice Choose IS: This compound start->is_choice is_properties Key Properties: - Co-elution - Mass Shift > 3 Da - High Purity is_choice->is_properties sample_prep Optimize Sample Prep (e.g., Protein Precipitation) is_choice->sample_prep lc_dev Develop LC Method (Column, Mobile Phase) sample_prep->lc_dev ms_dev Optimize MS/MS Parameters (Transitions, Energies) lc_dev->ms_dev validation Validate Method: Accuracy, Precision, Linearity, Stability, Matrix Effect ms_dev->validation end_node Routine Sample Analysis validation->end_node

Caption: Logical workflow for bioanalytical method development.

References

Application Notes and Protocols: 1-Methylpiperidin-4-ol-d4 as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. The introduction of a stable isotope-labeled compound (a "tracer") into a biological system allows for the tracking of the label as it is incorporated into downstream metabolites. Mass spectrometry or NMR spectroscopy can then be used to detect and quantify the extent of isotope enrichment, providing a dynamic view of metabolic activity.

This document outlines a hypothetical application of 1-Methylpiperidin-4-ol-d4 as a tracer in metabolic flux analysis, particularly relevant in the context of drug development. The 1-methylpiperidine moiety is a common structural feature in many pharmaceutical compounds. Understanding its metabolic fate is crucial for assessing the efficacy, potential toxicity, and overall pharmacokinetic profile of a drug candidate. By using a deuterated (d4) version of 1-Methylpiperidin-4-ol, researchers can trace the metabolism of this specific chemical group.

The following sections provide a detailed, albeit illustrative, protocol for a typical in vitro cell-based assay to track the metabolism of this compound.

Hypothetical Metabolic Pathway of 1-Methylpiperidin-4-ol

The piperidine ring is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. A plausible metabolic pathway for 1-Methylpiperidin-4-ol could involve N-demethylation, ring oxidation, and subsequent conjugation reactions. The use of this compound, with deuterium atoms on the piperidine ring, allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts.

Metabolic_Pathway M0 This compound M1 Metabolite A (N-demethylation) Piperidin-4-ol-d4 M0->M1 CYP-mediated M2 Metabolite B (Ring Oxidation) 1-Methyl-piperidine-d4-dione M0->M2 CYP-mediated M3 Metabolite C (Conjugation) Glucuronide-d4 M1->M3 UGT-mediated M2->M3 UGT-mediated

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols

This section details a generalized protocol for an in vitro metabolic flux analysis experiment using this compound as a tracer in a human liver cell line (e.g., HepG2).

Materials and Reagents
  • This compound (Tracer)

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C[1]

  • Cell scraper[2]

  • Microcentrifuge tubes, pre-chilled[2]

  • Centrifuge capable of 16,000 x g at 4°C[2]

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)[2]

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)[2]

  • HILIC or C18 reverse-phase column[2]

  • High-resolution mass spectrometer[2][3]

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 LC-MS Analysis & Data Interpretation A Seed HepG2 cells and grow to confluence B Replace medium with medium containing This compound A->B C Incubate for a defined time course (e.g., 0, 2, 6, 12, 24h) B->C D Quench metabolism by washing with ice-cold PBS C->D E Add ice-cold 80% Methanol to lyse cells and precipitate proteins D->E F Scrape cells and collect lysate E->F G Centrifuge to pellet debris F->G H Collect supernatant containing polar metabolites G->H I Dry supernatant in a vacuum concentrator H->I J Reconstitute in mobile phase I->J K Inject into LC-MS/MS system J->K L Analyze isotopic enrichment of downstream metabolites K->L M Calculate Metabolic Flux L->M

Figure 2: General experimental workflow for metabolic flux analysis.
Step-by-Step Protocol

  • Cell Culture and Isotope Labeling:

    • Seed HepG2 cells in 6-well plates and culture until they reach approximately 80-90% confluency.

    • Prepare the labeling medium by supplementing fresh culture medium with a known concentration of this compound. The optimal concentration should be determined empirically but should be sufficient to allow for detection of downstream metabolites without causing cellular toxicity.

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, and 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction (Quenching):

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.[2]

    • Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[1]

    • Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[1]

    • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[2]

  • Sample Preparation for LC-MS Analysis:

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials for analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation of the metabolites using a suitable column (e.g., HILIC for polar metabolites or C18 for less polar compounds).

    • The mass spectrometer should be operated in a high-resolution, full-scan mode to detect all potential labeled and unlabeled metabolites.

    • A targeted MS/MS analysis can be subsequently performed to confirm the identity of specific metabolites.

    • The mass spectrometer's scan range must be set to include the m/z of the expected labeled metabolites.[2]

Data Presentation

The quantitative data from a stable isotope tracing experiment should be presented in a clear and organized manner. The following table provides a hypothetical example of the isotopic enrichment of downstream metabolites of this compound over a 24-hour time course. The data represents the percentage of the total pool of each metabolite that contains the d4 label.

Time (hours)This compound (%)Metabolite A (d4) (%)Metabolite B (d4) (%)Metabolite C (d4) (%)
0 100000
2 851032
6 602587
12 30401515
24 10502020

Table 1: Hypothetical Isotopic Enrichment of Metabolites Over Time.

Data Analysis and Interpretation

The analysis of the mass spectrometry data will involve identifying and quantifying the isotopologues of the parent tracer and its downstream metabolites. The fractional enrichment of each metabolite is calculated as the ratio of the labeled metabolite to the total pool of that metabolite (labeled + unlabeled). This information can then be used in metabolic flux analysis software to model the rates of the underlying biochemical reactions.

Troubleshooting

  • Low Signal Intensity: Optimize ionization source parameters on the mass spectrometer. Ensure the sample is properly concentrated and reconstituted.

  • Poor Chromatographic Separation: Adjust the gradient of the mobile phase or try a different type of chromatography column to reduce co-elution of metabolites.[2]

  • High Biological Variability: Standardize all sample handling procedures to ensure consistency. Increase the number of biological replicates.

Conclusion

The use of this compound as a tracer provides a powerful tool for investigating the metabolic fate of drug candidates containing this chemical moiety. While the application presented here is hypothetical, the experimental protocols are based on well-established methodologies in the field of metabolomics and stable isotope tracing.[1][3] This approach can yield valuable insights into drug metabolism, helping to guide the optimization of lead compounds and the selection of candidates for further development.

References

Standard Operating Procedure for Laboratory Handling of 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the safe handling and use of 1-Methylpiperidin-4-ol-d4 in a laboratory setting. This procedure is intended for researchers, scientists, and drug development professionals. While this SOP is comprehensive, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any additional information. The protocols outlined below are based on the known properties of the non-deuterated parent compound, 1-Methylpiperidin-4-ol, as the isotopic labeling with deuterium (d4) does not significantly alter its chemical hazards.

Introduction

This compound is a deuterated analog of 1-Methylpiperidin-4-ol. The parent compound is utilized as a reactant in the synthesis of various pharmaceutical agents, including inhibitors for CaMKII, VEGFR, and FGFR kinases, as well as antitumor agents.[1][2] Due to its chemical properties and potential hazards, strict adherence to safety protocols is essential to minimize risk to laboratory personnel.

Hazard Identification

1-Methylpiperidin-4-ol is classified as an irritant.[3] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Damage: Can cause serious eye damage.[2][4]

  • Respiratory Irritation: May cause respiratory system irritation.

It is important to handle this compound with care to avoid direct contact and inhalation.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Methylpiperidin-4-ol. These properties are expected to be nearly identical for its deuterated (d4) form.

PropertyValueReference
Molecular FormulaC6H13NO[2][3][4][5]
Molecular Weight~115.17 g/mol [2][4][5]
AppearanceClear colorless to yellowish liquid after melting.[2]Solid at room temperature.[5]
Melting Point29-31 °C (lit.)[2]
Boiling Point200 °C (lit.)[2]
Density0.98 g/mL at 20 °C (lit.)[2]
Flash Point190 °F (87.8 °C)
Water SolubilityMiscible[2]
Storage Temperature2-8°C[2]

Experimental Protocols

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][8]

  • Body Protection: A lab coat must be worn.[7]

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup.[6][8]

Receiving the Compound:

  • Upon receipt, visually inspect the package for any signs of damage.[9]

  • If the package is compromised, do not open it. Follow institutional procedures for damaged chemical packages.

  • If intact, transfer the container to a designated chemical fume hood for unpacking.[9]

General Handling:

  • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[7]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[7][8]

  • Wash hands thoroughly after handling.[7][8]

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Recommended storage is at 2-8°C.[2]

  • The compound is noted to be hygroscopic and may be sensitive to air and light.[2][3][10] Store under an inert atmosphere if necessary for long-term stability.[6][10]

  • Keep away from heat, sparks, and open flames.[7][10]

  • Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Spill Response:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[7][11][12]

  • Ventilate the area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, closed container for disposal.[6][7]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3][7]

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[7] Dispose of the contents and container to an approved waste disposal plant.[7]

Visual Workflow and Pathway Diagrams

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Prepare Chemical Fume Hood PPE->FumeHood Materials Gather Materials FumeHood->Materials Retrieve Retrieve from Storage (2-8°C) Materials->Retrieve Weigh Weigh Compound in Fume Hood Retrieve->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Storage Return Compound to Storage Experiment->Storage Waste Dispose of Waste Properly Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE Spill Spill Occurs FirstAid First Aid Administered Spill->FirstAid

Caption: General laboratory workflow for handling this compound.

References

Application Notes and Protocols for Calibration Curve Construction Using 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] 1-Methylpiperidin-4-ol-d4, a deuterated analog of 1-Methylpiperidin-4-ol, serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to highly reliable quantitative data.

This document provides detailed application notes and protocols for the construction of a calibration curve for the quantification of an analyte using this compound as an internal standard. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in developing robust and reproducible bioanalytical assays.

Principle of the Method

The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known and constant amount of the internal standard, this compound, is added to all calibration standards, quality control (QC) samples, and unknown samples. Following sample preparation, the samples are analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the nominal concentration of the analyte in the calibration standards to construct a calibration curve. The concentration of the analyte in the QC and unknown samples is then determined by interpolating their peak area ratios onto this calibration curve.

Experimental Protocols

Materials and Reagents
  • Analyte: Reference standard of the compound of interest.

  • Internal Standard: this compound.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (or other appropriate modifier).

  • Biological Matrix: Blank human plasma (or other relevant biological fluid).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for piperidine-containing compounds.[2]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh a suitable amount of the analyte reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and QC samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank biological matrix with the analyte working solutions to prepare a series of calibration standards at a minimum of six to eight different concentration levels.

  • Independently prepare quality control (QC) samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for the extraction of small molecules from plasma.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting parameters. Optimization will be required for specific analytes and instrumentation.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

Predicted MRM Transitions:

Based on the structure of 1-Methylpiperidin-4-ol (Molecular Weight: 115.17 g/mol )[3], the protonated precursor ion [M+H]+ would be m/z 116.2. Common fragmentation pathways for such molecules include the loss of water (H₂O) and fragmentation of the piperidine ring. For this compound, the precursor ion [M+H]+ would be m/z 120.2 (assuming four deuterium atoms).

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Predicted)Collision Energy (eV) (Starting Point)
Analyte (Hypothetical)To be determinedTo be determinedTo be optimized
1-Methylpiperidin-4-ol116.298.1 (Loss of H₂O)15
71.1 (Ring Fragmentation)20
This compound (IS)120.2100.1 (Loss of D₂O)15
75.1 (Ring Fragmentation)20

Disclaimer: The product ions and collision energies are predicted and require experimental optimization on the specific mass spectrometer being used.

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the analyte. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied.

Table 1: Illustrative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
115201500000.01011.05105.0
230501510000.02022.08104.0
576001490000.05105.20104.0
10151001505000.100310.1101.0
50755001495000.505049.899.6
1001502001500001.001399.599.5
5007510001498005.0133498.099.6
1000150500015020010.02001005.0100.5

Correlation Coefficient (r²): >0.99

Quality Control Sample Data

QC samples are analyzed to assess the accuracy and precision of the method.

Table 2: Illustrative Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LQC32.9598.34.5
MQC8081.2101.53.2
HQC800790.598.82.8

Visualization of Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for sample analysis.

Logical_Relationship Analyte Analyte Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Chromatography, Ionization) Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Peak Area LC_MS_Analysis->Analyte_Response IS_Response IS Peak Area LC_MS_Analysis->IS_Response Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Area_Ratio IS_Response->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship of internal standard use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the LC-MS/MS analysis of 1-Methylpiperidin-4-ol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For this compound, which contains a tertiary amine, positive electrospray ionization (ESI+) is the recommended mode. The piperidine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. ESI is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI), so careful sample preparation and chromatographic separation are crucial.[1]

Q2: Which type of liquid chromatography is best suited for this compound?

A2: Due to its polar and hydrophilic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for retaining and separating this compound.[2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns.[1][2]

Q3: Why is my deuterated internal standard (this compound) eluting at a slightly different time than the non-deuterated analyte?

A3: This phenomenon is known as the chromatographic deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[5] In HILIC, this can sometimes lead to slightly different retention times. While usually minor, this can be problematic if it leads to differential matrix effects. Optimizing the chromatographic gradient and mobile phase composition can help minimize this separation.[5]

Q4: What are "matrix effects" and how can they impact my analysis?

A4: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][6][7] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][8] Matrix effects are a significant consideration in LC-MS/MS bioanalysis and must be assessed during method validation.[6][7]

Q5: How do I determine the best Multiple Reaction Monitoring (MRM) transitions for this compound?

A5: MRM transitions are determined by first identifying the precursor ion, which is the protonated molecule [M+H]⁺, and then identifying stable and abundant product ions generated through collision-induced dissociation (CID). For this compound (C₆H₉D₄NO), the monoisotopic mass is approximately 119.1 g/mol . The protonated precursor ion [M+H]⁺ would therefore be m/z 120.1. Product ions are typically formed from characteristic fragmentation pathways. For piperidine-containing structures, fragmentation often involves the loss of small neutral molecules or cleavage of the ring. It is crucial to experimentally optimize the collision energy (CE) for each transition to achieve the highest sensitivity.[9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Inappropriate Injection Solvent The sample diluent should be compatible with the initial mobile phase conditions (high organic content in HILIC). Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion. Solution: Reconstitute the sample in a solvent mixture that is as weak as or weaker than the initial mobile phase (e.g., 90% acetonitrile).[11][12]
Column Overload Injecting too much analyte mass can lead to peak fronting.[13] Solution: Reduce the injection volume or dilute the sample.
Secondary Interactions with the Stationary Phase Residual silanol groups on silica-based HILIC columns can cause peak tailing for basic compounds like 1-Methylpiperidin-4-ol. Solution: Increase the buffer concentration in the mobile phase (e.g., 10-20 mM ammonium formate or acetate) to mask silanol interactions. Adjusting the mobile phase pH can also improve peak shape.[11][13]
Column Contamination or Degradation A blocked column frit or a deteriorating stationary phase can lead to distorted peaks. Solution: Reverse-flush the column to remove particulates. If the problem persists, replace the column.[13]
Issue 2: Low Sensitivity or No Signal
Possible Cause Troubleshooting Steps
Suboptimal MS Parameters Incorrect precursor/product ion selection, or non-optimized collision energy and declustering potential will result in a weak signal. Solution: Perform a compound optimization experiment by infusing a standard solution of this compound to determine the optimal MRM transitions and associated voltages and energies.[14]
Ion Suppression Co-eluting matrix components are interfering with the ionization of the analyte. Solution: 1. Improve sample preparation to remove interferences (e.g., use solid-phase extraction instead of protein precipitation). 2. Adjust the chromatography to separate the analyte from the suppressing region.
Incorrect Mobile Phase Composition In HILIC, a high organic content is necessary for retention and efficient ESI. Solution: Ensure the initial mobile phase contains at least 80-95% acetonitrile. A high aqueous content will lead to poor retention and potentially lower sensitivity.[3]
Analyte Degradation The analyte may be unstable in the sample matrix or during sample processing. Solution: Investigate analyte stability at different temperatures and in different solvents. Keep samples cold and analyze them as quickly as possible after preparation.
Issue 3: Inconsistent or Drifting Retention Times
Possible Cause Troubleshooting Steps
Insufficient Column Equilibration HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Solution: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[11]
Mobile Phase pH Close to Analyte pKa Small shifts in mobile phase pH can lead to significant changes in retention time if the pH is close to the pKa of the analyte. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
Changes in Mobile Phase Composition Inaccurate solvent mixing by the LC pump or evaporation of the organic solvent can cause retention time drift. Solution: Ensure the LC pump is functioning correctly and that mobile phase bottles are properly sealed. Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: LC-MS/MS System Suitability for this compound

Objective: To ensure the LC-MS/MS system is performing adequately before running a batch of samples.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 90:10 acetonitrile:water).

  • LC-MS/MS system with ESI source.

  • HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).[2]

Methodology:

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Monitor the pre-determined MRM transitions for this compound.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the system suitability standard solution six consecutive times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area should be ≤ 15%.

    • The RSD of the retention time should be ≤ 2%.

    • The peak shape should be symmetrical (tailing factor between 0.9 and 1.2).

Protocol 2: Evaluation of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement for this compound in the sample matrix.

Materials:

  • This compound standard solution.

  • Blank matrix samples (e.g., plasma, urine) from at least six different sources.

  • Sample preparation reagents.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike the standard into the final sample solvent.

    • Set 2 (Post-extraction Spike): Extract blank matrix samples and then spike the standard into the final extract.

    • Set 3 (Pre-extraction Spike): Spike the standard into the blank matrix before extraction.

  • Analyze all samples using the optimized LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Mean peak area of Set 2 / Mean peak area of Set 1) * 100.

    • Recovery (%) = (Mean peak area of Set 3 / Mean peak area of Set 2) * 100.

  • Interpretation:

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[8]

Quantitative Data Summary

Table 1: Predicted MRM Transitions for this compound

Note: These are predicted transitions and require experimental optimization for collision energies and confirmation of product ions.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral Loss
120.1 ([M+H]⁺)102.1H₂O
120.1 ([M+H]⁺)74.1C₂H₄O
120.1 ([M+H]⁺)58.1C₃H₆O
Table 2: Typical HILIC Mobile Phase Compositions
Mobile Phase A (Aqueous)Mobile Phase B (Organic)Common Use
10 mM Ammonium Formate, 0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGood for providing protons for positive ionization and buffering capacity.
10 mM Ammonium Acetate in WaterAcetonitrileSuitable for slightly different selectivity compared to formate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate Extract->Evap Recon Reconstitute in 90% Acetonitrile Evap->Recon Inject Inject onto HILIC Column Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_peak_shape Start Poor Peak Shape (Tailing/Fronting) CheckSolvent Is Injection Solvent Weaker than Mobile Phase? Start->CheckSolvent CheckConc Is Analyte Concentration High? CheckSolvent->CheckConc Yes SolventOK Reconstitute Sample in Weaker Solvent CheckSolvent->SolventOK No CheckBuffer Is Mobile Phase Buffered? CheckConc->CheckBuffer No ConcOK Dilute Sample or Reduce Injection Volume CheckConc->ConcOK Yes BufferOK Add/Increase Buffer (e.g., 10mM Ammonium Formate) CheckBuffer->BufferOK No ColumnIssue Consider Column Contamination/Age CheckBuffer->ColumnIssue Yes End Good Peak Shape SolventOK->End ConcOK->End BufferOK->End ColumnIssue->End

Caption: Troubleshooting decision tree for poor peak shape issues.

References

Troubleshooting poor peak shape and resolution for 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1-Methylpiperidin-4-ol-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape and resolution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC or LC-MS analysis of this compound.

Q1: Why am I observing a tailing peak for my this compound standard?

A1: Peak tailing is a common issue when analyzing basic compounds like 1-Methylpiperidin-4-ol, which contains a tertiary amine.[1][2][3] Tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. At a mid-range pH, residual silanols can be ionized and interact strongly with the protonated form of your basic analyte.[1]

    • Recommendation: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.[5][6]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns are designed to have fewer accessible residual silanol groups, which can significantly improve the peak shape for basic compounds.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics. However, be mindful of the stability of your analyte at higher temperatures.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[2]

Q2: I am seeing a split peak or two separate peaks for what should be a single standard of this compound. What could be the cause?

A2: Observing a split or double peak for a pure standard can be perplexing. For piperidine derivatives in their free base form, this can sometimes be attributed to on-column ionization effects or interactions with the stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase Buffering: Insufficient buffering of the mobile phase can lead to changes in the ionization state of the analyte as it travels through the column, resulting in peak splitting.

    • Recommendation: Ensure your mobile phase has adequate buffering capacity. Using a buffer like ammonium formate or ammonium acetate can help maintain a consistent pH.

  • Injection Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including splitting.[7]

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination can cause the sample to be distributed unevenly, leading to split peaks.[7]

    • Recommendation: If you suspect column degradation, try flushing the column or replacing it with a new one. Using a guard column can help protect your analytical column from contamination.[7]

Q3: My resolution between this compound and its non-deuterated analog is poor. How can I improve it?

A3: While deuterated standards are designed to co-elute with their non-deuterated counterparts, slight chromatographic shifts can sometimes occur, leading to poor resolution.[8]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Small changes to the organic-to-aqueous ratio in your mobile phase can influence the retention and selectivity between the two compounds. Experiment with slight adjustments to your gradient or isocratic conditions.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation and may improve the resolution between the isotopologues.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, potentially leading to better resolution.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will provide more theoretical plates and enhance resolving power.

Q4: I am not getting any retention for this compound on my C18 column. What should I do?

A4: 1-Methylpiperidin-4-ol is a relatively polar compound, and achieving sufficient retention on a traditional C18 column can be challenging, especially with a high percentage of organic solvent in the mobile phase.

Troubleshooting Steps:

  • Reduce the Initial Organic Percentage: If you are running a gradient, lower the starting percentage of your organic solvent (e.g., acetonitrile or methanol). For isocratic methods, decrease the overall organic content.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better retention for polar compounds.

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.

Experimental Protocols & Data

While a specific, validated method for this compound is not publicly available in the search results, the following protocol is a good starting point based on the analysis of structurally similar compounds like 1-Methyl-4-piperidone and other piperidine derivatives.[5][9][10]

Hypothetical LC-MS/MS Method for this compound
ParameterRecommended ConditionNotes
LC System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 column is a good starting point. Consider a polar-embedded or HILIC column if retention is poor.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to improve peak shape for basic analytes.[5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutesThis is a generic gradient; optimization will be necessary.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic AcidIt is best to dissolve the sample in the initial mobile phase conditions.
Ionization Mode Positive Electrospray Ionization (ESI+)The tertiary amine is readily protonated.
MRM Transitions To be determined by direct infusion of the standardsQ1: [M+H]+ for 1-Methylpiperidin-4-ol and this compound. Q3: A stable product ion for each.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape and resolution for this compound.

TroubleshootingWorkflow Start Start: Poor Peak Shape or Resolution ProblemType Identify Problem: Peak Tailing, Splitting, or Poor Resolution? Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Tailing Splitting Peak Splitting ProblemType->Splitting Splitting Resolution Poor Resolution (Analyte vs. d4-Standard) ProblemType->Resolution Resolution CheckMobilePhase Adjust Mobile Phase pH (Lower to pH 2.5-3.5) Tailing->CheckMobilePhase UseEndcappedColumn Consider End-Capped or Polar-Embedded Column CheckMobilePhase->UseEndcappedColumn ReduceSampleLoad Reduce Injection Volume or Concentration UseEndcappedColumn->ReduceSampleLoad End Problem Resolved ReduceSampleLoad->End CheckBuffer Ensure Adequate Mobile Phase Buffering Splitting->CheckBuffer CheckSolvent Match Injection Solvent to Mobile Phase CheckBuffer->CheckSolvent CheckColumnHealth Inspect Column for Voids or Contamination CheckSolvent->CheckColumnHealth CheckColumnHealth->End OptimizeGradient Fine-tune Gradient Slope Resolution->OptimizeGradient ChangeOrganic Switch Organic Modifier (ACN <=> MeOH) OptimizeGradient->ChangeOrganic AdjustFlowRate Lower Flow Rate ChangeOrganic->AdjustFlowRate AdjustFlowRate->End

Troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Addressing Ion Suppression and Enhancement with 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing 1-Methylpiperidin-4-ol-d4 as an internal standard to combat ion suppression and enhancement effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement effects in LC-MS/MS?

A1: Ion suppression and enhancement are types of matrix effects that alter the ionization efficiency of a target analyte in the mass spectrometer's ion source. Co-eluting compounds from the sample matrix can either reduce the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[1] These effects can lead to inaccurate and imprecise quantitative results.[2] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3]

Q2: What is the role of this compound in addressing these effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to its unlabeled counterpart (the analyte or a structurally similar compound), it co-elutes and experiences similar ion suppression or enhancement effects during analysis.[4] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization corrects for variations in signal intensity caused by matrix effects, leading to more accurate and reliable data.[4][5]

Q3: For which types of analytes is this compound a suitable internal standard?

A3: this compound is an ideal internal standard for the quantitative analysis of 1-Methylpiperidin-4-ol (also known as N-Methyl-4-piperidinol). It is also suitable for other small molecules containing a piperidine ring, where a structurally similar internal standard is required.[6] The closer the chemical structure and physicochemical properties of the internal standard to the analyte, the better it will compensate for matrix effects.

Q4: What are the key characteristics to consider when using a deuterated internal standard like this compound?

A4: Several factors are crucial for the successful use of a deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte's concentration.

  • Chemical Purity: The standard must be free of impurities that could interfere with the analysis.

  • Co-elution: It is essential to verify that the deuterated internal standard co-elutes with the target analyte under the specific chromatographic conditions.[4]

  • Stability: The deuterium atoms should be on stable positions of the molecule to prevent H/D back-exchange with the solvent, which would compromise quantification.[4]

Troubleshooting Guide

Q5: I am observing poor precision and inaccurate quantification. What could be the cause?

A5: This is a common issue that can arise from several factors when using a deuterated internal standard. Here are some potential causes and solutions:

  • Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the chromatographic isotope effect.[7] If the analyte and internal standard do not co-elute perfectly, they may be affected differently by localized ion suppression, leading to poor precision.

    • Solution: Modify your chromatographic conditions (e.g., adjust the gradient, mobile phase composition, or try a column with different selectivity) to achieve better co-elution.[8]

  • Isotopic Contribution: The deuterated internal standard may contain a small amount of the unlabeled analyte.

    • Solution: Assess the isotopic purity of your standard. If significant, you may need to subtract the contribution of the unlabeled analyte from your measurements or obtain a standard with higher isotopic purity.

  • In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source, contributing to the analyte's signal.

    • Solution: Optimize the mass spectrometer's source conditions (e.g., use "softer" ionization) to minimize in-source fragmentation.[7]

Q6: The signal for my internal standard, this compound, is drifting or inconsistent across my analytical run. Why is this happening?

A6: A drifting internal standard signal can undermine the reliability of your assay. Potential causes include:

  • Deuterium-Hydrogen Back-Exchange: If the deuterium atoms are on labile positions, they can exchange with hydrogen atoms from the solvent.

    • Solution: Ensure the deuterated standard is stored in an appropriate aprotic solvent. Investigate the stability of the standard in your sample matrix and autosampler conditions.

  • System Carryover or Adsorption: The internal standard may be adsorbing to components of the LC-MS system.

    • Solution: Implement a rigorous needle and injection port washing protocol between samples. Evaluate different sample diluents to minimize adsorption.

Q7: How can I quantitatively assess the extent of ion suppression or enhancement in my assay?

A7: A post-extraction spike experiment is a standard method to quantify matrix effects.[2][9] This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Hypothetical Analyte (e.g., a Piperidine Derivative) in Human Plasma using this compound

This protocol is adapted from a method for a structurally similar compound and provides a general framework.[10]

1. Materials and Reagents

  • Analytes: Analyte of interest, this compound (isotopic purity ≥98%)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid

  • Blank human plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL of this compound) to all tubes except for the blank matrix samples.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system with gradient capability.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Optimize to achieve good peak shape and separation from matrix components.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for both the analyte and this compound.

Protocol 2: Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the initial mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma using the protein precipitation method described above. Spike the analyte and internal standard into the final extracted supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank plasma before the protein precipitation step.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect and recovery using the formulas in the Data Presentation section.

Data Presentation

Table 1: Hypothetical Matrix Effect & Recovery Data

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (ME) %Recovery %
Set A (Neat) 1,250,0001,300,000--
Set B (Post-Spike) 980,0001,050,00078.4% (Suppression)-
Set C (Pre-Spike) 890,000950,000-90.8%
  • Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100.

Table 2: Hypothetical Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 0.18.5105.29.8103.5
Low 0.36.298.77.599.1
Mid 504.1101.55.3100.8
High 803.597.94.898.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS (10 µL) This compound plasma->add_is add_acn Add Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data_analysis Data Analysis (Analyte/IS Ratio) ms->data_analysis

Caption: Experimental workflow for the quantification of an analyte in plasma.

logic_diagram cluster_process Analytical Process cluster_effects Potential Variations analyte Analyte extraction Extraction Inconsistency analyte->extraction matrix Matrix Effects (Ion Suppression/ Enhancement) analyte->matrix instrument Instrument Variability analyte->instrument is Internal Standard (this compound) is->extraction is->matrix is->instrument measurement Measured Response extraction->measurement extraction->measurement matrix->measurement matrix->measurement instrument->measurement instrument->measurement ratio Calculate Ratio (Analyte / IS) measurement->ratio result Accurate Quantification ratio->result

Caption: Logic of using an internal standard for accurate quantification.

References

Stability of 1-Methylpiperidin-4-ol-d4 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and storage of 1-Methylpiperidin-4-ol-d4. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Isotopic Exchange: The deuterium on the hydroxyl group (-OD) is labile and can readily exchange with protons from atmospheric moisture or protic solvents (e.g., water, methanol). This can lead to a loss of isotopic purity.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[3] The parent compound, 1-Methylpiperidin-4-ol, is stable at room temperature but may decompose at higher temperatures.[4]

  • Light: Exposure to light, particularly UV light, can potentially catalyze the degradation of the compound.[2][3]

  • pH: Extreme pH conditions (strong acids or bases) can lead to the degradation of the piperidine ring structure. The parent compound is incompatible with strong acids and bases.[4]

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can cause decomposition.[4]

Q2: What are the recommended storage conditions for solid this compound?

A2: To maintain the chemical and isotopic integrity of solid this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.[2] For long-term storage, refrigeration (2-8°C) in the dark is advisable.[5]

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium (H-D) exchange.[2] Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally suitable. If a protic solvent is necessary for your application, use the corresponding deuterated version (e.g., methanol-d4, water-d2O). Stock solutions should be stored at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials, protected from light.[3][6]

Q4: Can the deuterium atoms on the piperidine ring exchange?

A4: The deuterium atoms on the carbon framework of the piperidine ring (at position 4) are generally stable and not prone to exchange under normal conditions. The primary site for isotopic exchange is the deuterium on the hydroxyl group (-OD).

Troubleshooting Guide

Issue 1: Loss of isotopic purity observed in mass spectrometry analysis.

  • Possible Cause: Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic impurities in the solvent.[2]

  • Solution:

    • Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., a glovebox).

    • Use anhydrous, deuterated solvents for solution preparation.

    • Thoroughly dry all glassware before use.[2]

    • Store the compound and solutions in tightly sealed containers with a desiccant.

Issue 2: Unexpected degradation products are observed in my sample.

  • Possible Cause 1: Incompatible Solvent or Reagents: The solvent or other reagents in your experiment may be reacting with the compound. The parent compound is known to be incompatible with strong acids, bases, and oxidizing/reducing agents.[4]

  • Solution 1: Ensure that all solvents and reagents are compatible with a secondary alcohol and a tertiary amine. Avoid extreme pH conditions.

  • Possible Cause 2: Exposure to Light or Elevated Temperature: The compound may be sensitive to light or heat, leading to degradation.[3]

  • Solution 2: Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[2] Perform experiments at controlled, and if necessary, reduced temperatures.

  • Possible Cause 3: Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to oxidation of the piperidine ring or the alcohol functionality.[3] A potential degradation pathway for piperidine rings involves the cleavage of the C-N bond.[7]

  • Solution 3: For sensitive experiments, degas the solvent prior to use by sparging with an inert gas like argon or nitrogen.

Data Summary

Table 1: General Stability of this compound under Different Conditions (Illustrative)

ConditionPotential EffectRecommendation
Protic Solvents (H₂O, MeOH) High risk of H-D exchange at the hydroxyl groupUse deuterated solvents (D₂O, MeOD) or aprotic solvents
Aprotic Solvents (ACN, THF) Generally stableUse anhydrous grade solvents
Elevated Temperature (>40°C) Potential for accelerated degradationStore and handle at controlled room temperature or below
Exposure to Light (UV) Potential for photolytic degradationProtect from light using amber vials or foil
Strong Acids (e.g., HCl) Degradation of the piperidine ringAvoid acidic conditions
Strong Bases (e.g., NaOH) Degradation of the piperidine ringAvoid basic conditions
Oxidizing Agents (e.g., H₂O₂) Oxidation of the alcohol and/or piperidine ringAvoid oxidizing agents

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionDuration
Solid 2-8°CInert Gas (Ar, N₂) & DesiccatedDarkLong-term
Solution (Aprotic Solvent) -20°CInert Gas (Ar, N₂)DarkLong-term
Solution (Protic Deuterated Solvent) 4°CInert Gas (Ar, N₂)DarkShort-term

Experimental Protocol: Stability Assessment

To assess the stability of this compound in your specific experimental conditions, a stability-indicating method should be employed.

Objective: To determine the stability of this compound in a selected solvent at a specific temperature over time.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, methanol-d4)

  • Amber HPLC or GC vials

  • Calibrated temperature-controlled chamber (e.g., oven, incubator)

  • HPLC-MS or GC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense equal volumes of the solution into several amber vials.

  • Time Zero (T₀) Analysis: Immediately analyze one of the vials to establish the initial purity and isotopic distribution.

  • Incubation: Place the remaining vials in the temperature-controlled chamber set to the desired temperature.

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from the chamber.

  • Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample using a validated HPLC-MS or GC-MS method. The method should be capable of separating the parent compound from potential degradants and monitoring the isotopic purity.

  • Data Evaluation: Compare the purity and isotopic distribution of the samples at each time point to the T₀ sample to determine the extent of degradation and/or H-D exchange.

Visualizations

StabilityFactors Factors Affecting this compound Stability cluster_compound This compound cluster_environmental Environmental Factors cluster_chemical Chemical Environment cluster_degradation Potential Degradation Pathways Compound C₆H₈D₄(OD)N Degradation Chemical Degradation Compound->Degradation IsotopicExchange Isotopic Exchange (H-D) Compound->IsotopicExchange Temperature Temperature Temperature->Degradation Light Light (UV) Light->Degradation Moisture Atmospheric Moisture Moisture->IsotopicExchange Solvent Solvent Type (Protic vs. Aprotic) Solvent->Degradation Solvent->IsotopicExchange pH pH (Acidic/Basic) pH->Degradation Reagents Oxidizing/Reducing Agents Reagents->Degradation

Caption: Logical relationship of factors influencing the stability of this compound.

References

Technical Support Center: Minimizing Back-Exchange of Deuterium in 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Methylpiperidin-4-ol-d4 as an internal standard in analytical studies. It provides essential guidance on minimizing deuterium back-exchange to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol).[1][2][3] This is particularly problematic for this compound because the deuterium on the hydroxyl (-OD) group is highly susceptible to exchange.[2][4][5] This loss of the isotopic label can lead to inaccurate quantification in analytical assays, such as LC-MS, by causing an underestimation of the internal standard's concentration and an overestimation of the analyte's concentration.[1][2]

Q2: What are the primary factors that promote deuterium back-exchange?

A2: The rate of deuterium back-exchange is primarily influenced by:

  • pH: The exchange is catalyzed by both acids and bases. The minimum rate of exchange for many deuterated compounds occurs at a pH of approximately 2.5 to 3.0.[2][4][6]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[2][6] Conversely, maintaining low temperatures (0-4 °C) can dramatically reduce this rate.[6][7]

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are the primary source of hydrogen for back-exchange.[2][8] Aprotic solvents (e.g., acetonitrile, dioxane) are preferred for reconstitution and storage.[8][9]

  • Time: The longer the deuterated standard is exposed to a protic environment, the greater the extent of back-exchange will be.[6]

Q3: How can I identify if my this compound is undergoing back-exchange?

A3: A common indicator of back-exchange during an LC-MS analysis is a time-dependent decrease in the signal intensity of your deuterated internal standard, often accompanied by an increase in the signal of the corresponding unlabeled analyte.[8] You can confirm this by incubating a solution of this compound in your sample matrix or analytical mobile phase and analyzing it at different time points.[2][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Decreasing signal of the deuterated internal standard over an analytical run. Deuterium back-exchange with protic solvents in the mobile phase or sample matrix.[8]Maintain the mobile phase at a pH between 2.5 and 3.0. Use a cooled autosampler (e.g., 4°C) to minimize exchange in prepared samples.[1][6]
High variability in quantitative results between samples. Inconsistent sample preparation time or temperature, leading to variable degrees of back-exchange.Standardize all sample preparation steps, ensuring consistent timing and maintaining low temperatures throughout the process.[1]
Appearance of a significant peak for the unlabeled 1-Methylpiperidin-4-ol in a supposedly pure standard solution. Back-exchange has occurred during storage or sample preparation.Re-evaluate your storage and sample preparation protocols. Ensure the use of aprotic solvents for stock solutions and minimize the time the standard is in protic solvents before analysis.[8][9]
Loss of isotopic purity of the standard over time in storage. Improper storage conditions, such as storage in a protic solvent or at room temperature.Store stock solutions of this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) at low temperatures (-20°C or below).[9]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions to Minimize Back-Exchange

Objective: To prepare stock and working solutions of this compound while minimizing the potential for deuterium back-exchange.

Materials:

  • This compound

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile, LC-MS grade)

  • Deuterium oxide (D₂O) (optional, for NMR or other specific applications)

  • Calibrated analytical balance

  • Amber glass vials with airtight caps

  • Pipettes and tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Selection: For preparing a stock solution for LC-MS applications, use a high-purity, anhydrous aprotic solvent like acetonitrile.[9] If an aqueous environment is unavoidable for your experiment, consider using D₂O-based buffers.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a low-humidity environment if possible.

  • Dissolution: Dissolve the weighed standard in the chosen aprotic solvent to the desired concentration. Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C or -80°C to minimize degradation and slow down any potential exchange.[9]

  • Working Solution Preparation: When preparing working solutions, dilute the stock solution with a solvent that is compatible with your analytical method. If a protic solvent must be used, prepare the working solutions immediately before analysis and keep them at a low temperature (e.g., on ice or in a cooled autosampler).

Visualizations

Troubleshooting Workflow for Deuterium Back-Exchange

Troubleshooting Back-Exchange start Start: Inaccurate Quantitative Data or Decreasing IS Signal check_label Step 1: Verify Label Position Is the deuterium on a labile site (e.g., -OH)? start->check_label yes_labile Yes (Highly probable for -OH group) check_label->yes_labile Yes no_labile No check_label->no_labile No check_conditions Step 2: Evaluate Experimental Conditions yes_labile->check_conditions re_evaluate Re-evaluate other experimental factors no_labile->re_evaluate temp Temperature Control Is the sample kept at 0-4°C? check_conditions->temp ph pH Control Is the pH between 2.5 and 3.0? check_conditions->ph solvent Solvent Choice Are aprotic solvents used for storage? check_conditions->solvent time Analysis Time Is the time in protic solvent minimized? check_conditions->time optimize Step 3: Optimize Protocol temp->optimize If No ph->optimize If No solvent->optimize If No time->optimize If No solution Implement Corrective Actions: - Adjust pH of mobile phase/sample - Use cooled autosampler - Prepare samples immediately before use - Store stock in aprotic solvent at low temp. optimize->solution

Caption: A troubleshooting workflow for identifying and mitigating deuterium back-exchange.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Methylpiperidin-4-ol-d4 in aqueous solutions. While 1-Methylpiperidin-4-ol is generally considered to have high water solubility, experimental conditions can significantly impact its ability to remain in solution.

Troubleshooting Guide: Resolving Precipitation and Cloudiness

This guide offers a systematic approach to diagnosing and resolving unexpected precipitation or cloudiness of this compound solutions.

Issue 1: Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.

This is a common phenomenon for many small molecules when a concentrated organic stock is diluted into an aqueous medium where the compound is less soluble in the resulting mixed solvent system.[1][2][3]

Systematic Approach to Troubleshooting:

dot

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Guidance:

  • Visual Inspection and Confirmation: Before your main experiment, perform a small-scale test dilution. Observe the solution against a dark background for any signs of cloudiness, particulates, or precipitation.[1][2] You can also centrifuge a small aliquot to see if a pellet forms.[2]

  • Optimize Your Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[2]

    • Mixing: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous buffer to avoid localized high concentrations that can trigger precipitation.

  • Adjust Final Organic Solvent Concentration:

    • Determine the maximum concentration of the organic solvent (e.g., DMSO) that is tolerated by your specific assay (typically ≤1%).[4] If possible, slightly increasing the final co-solvent concentration may keep the compound in solution.

  • pH Adjustment of the Aqueous Buffer:

    • Since 1-Methylpiperidin-4-ol is a basic compound, its solubility is pH-dependent.[4] The protonated form at acidic pH is generally more water-soluble.

    • Action: Try lowering the pH of your aqueous buffer. For basic compounds, a lower pH can significantly enhance solubility.[2] Ensure the final pH is compatible with your experimental system.

  • Employ Solubilizing Agents (Excipients):

    • If the above steps are insufficient, consider adding a solubilizing agent to your aqueous buffer.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate the compound, increasing its apparent solubility.[2] Use the lowest effective concentration, as surfactants can interfere with some biological assays.

Frequently Asked Questions (FAQs)

Q1: I was told 1-Methylpiperidin-4-ol is "very soluble" in water. Why am I seeing solubility issues?

A1: While 1-Methylpiperidin-4-ol is indeed highly soluble in water under standard conditions, several factors in a specific experimental setup can lead to apparent insolubility.[6] These include:

  • High Concentration: You may be working at a concentration that exceeds its solubility limit in your specific buffer system.

  • Buffer Composition: Salts, proteins, or other components in your buffer can decrease the solubility of the compound (a "salting-out" effect).

  • pH: The piperidine nitrogen is basic.[4] If the pH of your aqueous solution is neutral or basic, the compound will be in its less soluble free base form. Solubility is significantly higher at acidic pH where it forms a more soluble salt.[4]

  • Temperature: Solubility can be temperature-dependent. If you are working at a lower temperature, solubility may be reduced.

  • Precipitation upon Dilution: As detailed in the troubleshooting guide, dilution of a concentrated organic stock into an aqueous buffer is a common cause of precipitation.[1][2]

Q2: Will the deuterated form (this compound) have different solubility than the non-deuterated form?

A2: The solubility of a deuterated compound is generally very similar to its non-deuterated counterpart.[7] While minor differences in physical properties like hydrogen bonding strength exist between protium and deuterium, these typically result in negligible differences in solubility for most applications.[8] Significant solubility differences are not expected between 1-Methylpiperidin-4-ol and this compound.

Q3: What are the best initial steps to take to improve the solubility of this compound?

A3: The most direct first steps are:

  • pH Adjustment: Since this compound is a basic compound, preparing your aqueous solution with an acidic buffer (e.g., citrate buffer at pH 3-4) or adding a small amount of acid (e.g., HCl) can dramatically increase solubility by forming a soluble salt.[4]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[4][9] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[4]

Q4: When should I consider more advanced techniques like using cyclodextrins?

A4: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your required concentration, or if you need to avoid organic solvents in your final solution, then more advanced techniques are the next logical step. Complexation with cyclodextrins is particularly useful for increasing the apparent solubility of a compound in an aqueous solution without altering its chemical structure.[4][5]

Q5: How can I prepare a stock solution of this compound?

A5: A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO.[10][11] For example, a 10-50 mM stock in 100% DMSO can be prepared. This stock can then be serially diluted into your aqueous experimental buffer, keeping the final DMSO concentration as low as possible (e.g., <1%).[4] Always store stock solutions in tightly sealed vials at -20°C or -80°C in small, single-use aliquots to prevent degradation and contamination.[2]

Data Summary

Solvent SystemPredicted Qualitative SolubilityRationale
Deionized Water (Acidic pH)High / MiscibleFormation of a highly soluble protonated salt.[4]
Deionized Water (Neutral/Basic pH)Soluble, but may precipitate at high concentrationsThe free base form is less polar and has lower aqueous solubility.
Phosphate-Buffered Saline (PBS) pH 7.4Moderate to HighHigh ionic strength may slightly decrease solubility compared to pure water.
Ethanol, MethanolHigh / MisciblePolar protic solvents that can hydrogen bond with the compound.[12]
Dimethyl Sulfoxide (DMSO)High / MiscibleA powerful polar aprotic solvent capable of dissolving a wide range of compounds.[10][12]
AcetoneSolubleA polar aprotic solvent.
HexaneLow / InsolubleA nonpolar solvent; "like dissolves like" principle suggests poor solubility.[13]

Experimental Protocols

Protocol 1: Basic Solubility Assessment

This protocol provides a method to qualitatively assess the solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Selection of aqueous buffers (e.g., Deionized water, 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH)

  • Vortex mixer

  • Small, clear vials

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 2 mg) into separate vials for each buffer to be tested.

  • Add a small, measured volume of the first buffer (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for complete dissolution (a clear solution with no visible particles).

  • If the compound dissolves completely, continue adding the buffer in measured increments, vortexing after each addition, until precipitation is observed. Record the total volume added to determine the approximate solubility.

  • If the compound does not dissolve in the initial volume, the solubility is lower than the tested concentration.

  • Repeat for all selected buffers.

Protocol 2: Preparation and Use of a Cyclodextrin Stock Solution to Enhance Solubility

This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

dot

Caption: Workflow for cyclodextrin-mediated solubilization.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS pH 7.4)

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Determine Optimal Ratio: To find the most effective concentration, prepare a series of dilutions of the HP-β-CD stock solution.

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the formation of the inclusion complex and to reach equilibrium.[5]

  • Separate Undissolved Compound: After equilibration, centrifuge the vials at high speed to pellet any undissolved compound.

  • Filter: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[4]

  • Quantify and Use: The clear filtrate is your saturated solution of the this compound:cyclodextrin complex. The concentration can be determined using a suitable analytical method (e.g., HPLC-UV, LC-MS). This solution can then be used in your experiments.

References

How to improve the signal intensity of 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal signal intensity for 1-Methylpiperidin-4-ol-d4 in analytical experiments, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low signal intensity with this compound?

Low signal intensity for this compound can stem from several factors. The most common issues include inefficient ionization in the mass spectrometer source, ion suppression caused by co-eluting components from the sample matrix, suboptimal mass spectrometer settings, instrument contamination, or issues with sample preparation.[1][2] Signal instability can also manifest as fluctuating responses for the internal standard across different samples in the same batch.[3]

Q2: Which ionization mode and MS parameters are recommended for this compound analysis?

Given its chemical structure, which includes a tertiary amine, this compound is expected to ionize efficiently in positive electrospray ionization mode (ESI+). Optimal parameters should be determined empirically, but recommended starting points are provided in the table below. It is crucial to optimize compound-specific parameters like declustering potential (DP) and collision energy (CE) through direct infusion experiments.[4]

Q3: How does the mobile phase composition affect signal intensity?

The mobile phase is critical for effective ionization. For ESI+, acidic modifiers like formic acid (typically 0.1%) are added to the mobile phase (both aqueous and organic components) to promote protonation of the analyte, leading to a stronger [M+H]⁺ signal.[5] The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence ionization efficiency and chromatographic separation from matrix interferences.[1]

Q4: Can my sample preparation protocol lead to poor signal?

Absolutely. Complex biological matrices (e.g., plasma, urine) contain numerous endogenous components that can interfere with the ionization of this compound, a phenomenon known as matrix effect.[6] Inadequate sample cleanup can lead to significant ion suppression.[1] Employing a robust sample preparation method, such as solid-phase extraction (SPE), is recommended to remove these interfering components.[1] Additionally, the internal standard may adsorb to the surface of labware; using low-adsorption tubes or adding a small amount of organic solvent can mitigate this.[4]

Q5: What is the recommended isotopic purity for this compound?

For use as an internal standard in quantitative assays, it is recommended to use a deuterated standard with an isotopic enrichment of at least 98%.[6] High purity ensures that the contribution from the unlabeled analyte is minimal and that there is clear mass separation during analysis, which improves data quality and reliability.[6]

Troubleshooting Guide: Low or Inconsistent Signal Intensity

This guide provides a systematic approach to diagnosing and resolving issues with the signal intensity of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low signal intensity.

TroubleshootingWorkflow Start Problem: Low or Inconsistent Signal for this compound Check_Instrument Step 1: Verify Instrument Performance Start->Check_Instrument Inst_Tune Run System Suitability & Tune/Calibrate Check_Instrument->Inst_Tune Inst_Clean Clean Ion Source & Transfer Capillary Check_Instrument->Inst_Clean Inst_Vacuum Check Vacuum System Check_Instrument->Inst_Vacuum Check_Method Step 2: Evaluate LC-MS Method Parameters Method_MS Optimize MS Source Parameters (Gas, Temp, Voltage) Check_Method->Method_MS Method_Compound Optimize Compound Parameters (DP, CE) via Infusion Check_Method->Method_Compound Method_LC Optimize Chromatography (Mobile Phase, Gradient, Column) Check_Method->Method_LC Check_Sample Step 3: Investigate Sample & Standard Sample_Prep Improve Sample Cleanup (e.g., use SPE) Check_Sample->Sample_Prep Sample_Matrix Assess Matrix Effects (Post-Extraction Addition) Check_Sample->Sample_Matrix Sample_Standard Verify Standard Integrity (Purity, Concentration, Stability) Check_Sample->Sample_Standard Inst_Tune->Check_Method Inst_Clean->Check_Method Inst_Vacuum->Check_Method Method_MS->Check_Sample Method_Compound->Check_Sample Method_LC->Check_Sample Resolved Signal Restored / Issue Resolved Sample_Prep->Resolved Sample_Matrix->Resolved Sample_Standard->Resolved

Caption: Troubleshooting workflow for low signal intensity.

Data Presentation: Key Parameters & Troubleshooting

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

Parameter Recommended Setting Rationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm) Provides good retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for ESI+.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Common organic solvents for reverse-phase chromatography.[1]
Flow Rate 0.4 - 0.6 mL/min Typical for analytical scale columns.
Ionization Mode Electrospray Ionization, Positive (ESI+) Tertiary amine readily accepts a proton.
Precursor Ion [M+H]⁺ ~120.2 m/z Based on MW of 115.17 for unlabeled + 4 Da for d4 + 1 Da for H⁺.[7]
Product Ion To be determined empirically Requires infusion and fragmentation analysis (see Protocol 1).
Declustering Potential (DP) 20 - 150 V (Ramp) To be optimized to maximize precursor ion signal.[4]
Collision Energy (CE) 5 - 60 V (Ramp) To be optimized to maximize product ion signal.[4]
Source Temperature 350 - 500 °C Aids in desolvation of droplets.

| IonSpray Voltage | 3500 - 5500 V | Creates the electrospray. |

Table 2: Troubleshooting Summary for Low Signal Intensity

Possible Cause Troubleshooting Steps & Solutions
Instrument Contamination Clean the ion source, ion transfer capillary, and ion optics. Flush the LC system and autosampler with strong solvents.[2][3]
Inefficient Ionization Optimize source parameters (nebulizer gas, heater gas, temperature, spray voltage). Ensure mobile phase contains an appropriate modifier (e.g., 0.1% formic acid).[8]
Suboptimal Compound Parameters Perform direct infusion of this compound to determine the optimal Declustering Potential (DP) and Collision Energy (CE) for the desired MRM transition (See Protocol 1).[4]
Ion Suppression / Matrix Effects Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample to reduce the concentration of interfering matrix components. Modify the LC gradient to separate the analyte from the suppression zone.[1]
Poor Chromatography Ensure column integrity and replace if degraded. Experiment with different mobile phase compositions (e.g., Acetonitrile vs. Methanol) or a different column chemistry to improve peak shape and retention.[1]

| Standard Degradation / Error | Prepare fresh stock and working solutions of this compound. Verify the accuracy of pipettes and ensure proper mixing during dilution steps.[4] |

Experimental Protocols

Protocol 1: Optimization of MS Parameters via Direct Infusion

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for this compound to achieve maximum sensitivity.[4]

Materials:

  • This compound stock solution (e.g., 100 µg/mL).

  • Infusion solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Syringe pump and mass spectrometer.

Methodology:

  • Prepare Infusion Solution: Dilute the this compound stock solution to a final concentration of approximately 100-500 ng/mL in the infusion solvent.

  • Set up Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion ([M+H]⁺, m/z ~120.2).

    • Manually or automatically ramp the DP value across a relevant range (e.g., 20 V to 150 V in 10 V increments).

    • Plot the ion intensity as a function of the DP. The optimal DP is the voltage that yields the highest and most stable signal.

  • Identify and Optimize Product Ions (CE):

    • Set the DP to its optimal value.

    • Acquire a product ion scan of the precursor ion (m/z ~120.2) to identify potential fragment ions. Select one or two of the most intense, stable, and specific product ions for Multiple Reaction Monitoring (MRM).

    • For each selected MRM transition (e.g., 120.2 -> product ion m/z), ramp the CE value across a relevant range (e.g., 5 V to 60 V in 2 V increments).

    • Plot the ion intensity for each transition as a function of the CE. The optimal CE is the voltage that produces the maximum signal for that specific product ion.[4]

  • Finalize Method: Update the LC-MS acquisition method with the empirically determined optimal DP and CE values for your this compound MRM transition.

Protocol 2: Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Materials:

  • Blank matrix samples (e.g., plasma, urine from a source known to be free of the analyte).

  • This compound working solution.

  • Processed blank matrix extract.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Standard in Solvent): Prepare a standard of this compound at a known concentration in the mobile phase reconstitution solvent.

    • Set B (Standard in Extracted Matrix): Process a blank matrix sample through your entire sample preparation procedure (e.g., protein precipitation, SPE). After the final evaporation step, reconstitute the extract with the same standard solution used in Set A. This is the "post-extraction spike."

    • Set C (Extracted Spiked Matrix): Spike the blank matrix with the standard before the extraction procedure. Process this sample through the entire method. (This set is for recovery, but useful to run concurrently).

  • Analyze Samples: Inject and analyze all three sets of samples using your LC-MS method.

  • Calculate Matrix Effect (ME):

    • Compare the average peak area of the analyte in Set B to the average peak area in Set A.

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret Results:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion suppression is occurring.

    • ME > 100%: Ion enhancement is occurring.

    • If significant ion suppression (<85%) is observed, further optimization of the sample cleanup or chromatographic method is required.[1]

References

Best practices for storage and handling to ensure 1-Methylpiperidin-4-ol-d4 integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of 1-Methylpiperidin-4-ol-d4 to ensure its integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under an inert atmosphere.[1] For short-term storage, refrigeration at 2-8°C is recommended.[2] For long-term storage, some suppliers recommend room temperature. Always refer to the supplier's specific instructions. To maintain product quality, it is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]

Q2: Is this compound sensitive to light or air?

A2: Yes, some sources indicate that the compound is sensitive to light and air.[5] Therefore, it is best practice to store it under an inert atmosphere and protect it from light.[5]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3][4]

Q4: What is the appearance of 1-Methylpiperidin-4-ol?

A4: The non-deuterated form, 1-Methylpiperidin-4-ol, can appear as a yellow viscous liquid, or as a solid or semi-solid.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has changed color (e.g., darkened). Exposure to air, light, or contaminants.Discard the reagent as its integrity may be compromised. Ensure proper storage under an inert atmosphere and protection from light for future use.
Inconsistent experimental results. Improper handling leading to contamination or degradation.Review handling procedures to ensure they are performed in a well-ventilated area, using clean equipment.[1] Avoid repeated freeze-thaw cycles if the compound is stored frozen.
Precipitate formation in solution. Poor solubility or reaction with an incompatible solvent.Ensure the solvent is appropriate for your application. If the compound was stored at a low temperature, allow it to come to room temperature before use.

Storage and Handling Workflow

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_usage Usage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at Recommended Temperature (2-8°C or Room Temp) Inspect->Store If OK Inert Under Inert Atmosphere Store->Inert Dark Protect from Light Store->Dark Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh in a Well-Ventilated Area Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Dispose Dispose of Waste Properly Use->Dispose

Caption: Workflow for proper receiving, storage, handling, and use of this compound.

Troubleshooting Decision Tree

G cluster_check cluster_solution start Inconsistent Results? storage Storage Conditions Correct? start->storage handling Handling Procedures Followed? storage->handling Yes correct_storage Correct Storage Procedures storage->correct_storage No purity Compound Purity Suspect? handling->purity Yes review_handling Review and Correct Handling handling->review_handling No new_vial Use a New Vial purity->new_vial Yes contact_support Contact Technical Support purity->contact_support No

Caption: A decision tree to troubleshoot inconsistent experimental results.

Quantitative Data Summary

ParameterValueReference
Recommended Storage Temperature 2-8°C or Room Temperature[2]
Melting Point 29-31°C (for non-deuterated form)[2]
Boiling Point 200°C (for non-deuterated form)[6]

Disclaimer: The information provided is based on data for 1-Methylpiperidin-4-ol, the non-deuterated analog of this compound. While the properties are expected to be very similar, it is always recommended to consult the certificate of analysis and safety data sheet provided by the supplier for the specific deuterated compound.

References

Technical Support Center: Matrix Effect Evaluation for 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the evaluation of matrix effects when analyzing 1-Methylpiperidin-4-ol-d4 in plasma and urine samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for the analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components present in the biological matrix (e.g., plasma or urine).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the bioanalytical method.[1][2]

Q2: What are the common causes of matrix effects in plasma and urine samples?

A2: In plasma, phospholipids, salts, and endogenous metabolites are primary contributors to matrix effects.[1][3] In urine, the high variability in salt content, urea, and other organic compounds can significantly impact ionization.[4][5][6] The presence of these components can interfere with the analyte's ionization process in the mass spectrometer's source.[7]

Q3: How can I qualitatively assess if my assay for this compound is experiencing matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool.[1][8] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. By understanding where these interferences elute, you can adjust your chromatographic method to separate the this compound peak into a cleaner region of the chromatogram.[1][9]

Q4: How do I quantitatively determine the extent of matrix effects?

A4: The matrix factor (MF) provides a quantitative measure of the matrix effect.[1][2] It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the same analyte in a neat solution.[2][7] An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.[7]

Q5: What is an acceptable range for the matrix factor?

A5: Ideally, the matrix factor should be between 0.8 and 1.2. The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix.[1]

Troubleshooting Guide

Problem 1: High variability in quality control (QC) samples for this compound analysis.

  • Possible Cause: Inconsistent matrix effects across different lots of plasma or urine.[1]

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the biological matrix.[10][11]

    • Calculate Matrix Factor: Determine the matrix factor for each lot. A high %CV for the matrix factor across the lots confirms variability.

    • Optimize Sample Preparation: If significant lot-to-lot variability is observed, consider a more robust sample preparation technique. For plasma, this could involve switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids and other interferences.[3][12] For urine, dilution may be an effective strategy to reduce the concentration of interfering salts and metabolites.[5][12]

Problem 2: Poor sensitivity and low signal intensity for this compound.

  • Possible Cause: Significant ion suppression.[1]

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help identify the retention time windows with the most significant ion suppression.[1][8]

    • Adjust Chromatography: Modify the chromatographic conditions to separate the this compound peak from the suppression zones. This could involve changing the gradient, mobile phase composition, or the analytical column.

    • Check for Phospholipid Co-elution (Plasma): Monitor for characteristic phospholipid MRM transitions to see if they co-elute with your analyte. If so, adjust the chromatography to separate them.[3]

Problem 3: Inaccurate results with a consistent bias in QC samples.

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for.

  • Troubleshooting Steps:

    • Evaluate Internal Standard (IS) Performance: Since this compound is a deuterated internal standard, it is expected to co-elute with the analyte and experience a similar matrix effect, thus providing compensation.[13][14] However, if the matrix effect is severe, even a stable isotope-labeled internal standard may not fully compensate.

    • Optimize Sample Cleanup: Improve the sample preparation method to remove the interfering components.

    • Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with your analyte.[12][15]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal.

  • Infuse this solution post-column into the MS detector at a constant flow rate using a syringe pump.

  • Inject a blank, extracted matrix sample (plasma or urine) onto the LC column.

  • Monitor the signal of this compound. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a peak indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol quantifies the matrix effect by calculating the Matrix Factor (MF).

Sample Preparation:

  • Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.

  • Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix (plasma or urine). Spike the same known concentration of this compound into the extracted matrix post-extraction.[1][7]

Calculations:

  • Matrix Factor (MF):

  • IS-Normalized Matrix Factor:

Acceptance Criteria: The precision of the matrix factor, expressed as the coefficient of variation (%CV), across the different lots of the biological matrix should be ≤15%.

Data Presentation

Table 1: Matrix Factor (MF) for this compound in Human Plasma

Plasma LotPeak Area (Neat Solution - Set A)Peak Area (Post-Spiked Extract - Set B)Matrix Factor (MF)
1150,000135,0000.90
2150,000127,5000.85
3150,000142,5000.95
4150,000130,5000.87
5150,000120,0000.80
6150,000138,0000.92
Mean 0.88
%CV 5.9%

Table 2: Matrix Factor (MF) for this compound in Human Urine

Urine LotPeak Area (Neat Solution - Set A)Peak Area (Post-Spiked Extract - Set B)Matrix Factor (MF)
1150,000105,0000.70
2150,000120,0000.80
3150,00097,5000.65
4150,000112,5000.75
5150,000127,5000.85
6150,000108,0000.72
Mean 0.75
%CV 9.4%

Visualizations

MatrixEffectWorkflow cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Analyte in Neat Solution LCMS Analyze Samples A->LCMS B Set B: Post-Extraction Spiked Matrix (≥6 lots) B->LCMS Calc_MF Calculate Matrix Factor (MF) LCMS->Calc_MF Eval Evaluate MF and %CV Calc_MF->Eval Pass Pass Eval->Pass MF: 0.8-1.2 %CV ≤ 15% Fail Fail: Troubleshoot Eval->Fail Outside Acceptance Criteria Troubleshooting_Matrix_Effect Start Inconsistent or Inaccurate Results Check_Var High Variability in QCs? Start->Check_Var Check_Sens Poor Sensitivity? Check_Var->Check_Sens No Lot_Var Assess Lot-to-Lot Variability Check_Var->Lot_Var Yes Check_Bias Consistent Bias? Check_Sens->Check_Bias No Post_Inf Perform Post-Column Infusion Check_Sens->Post_Inf Yes Eval_IS Evaluate IS Performance Check_Bias->Eval_IS Yes Optimize_Prep Optimize Sample Preparation (SPE, LLE, Dilution) Lot_Var->Optimize_Prep Optimize_Chrom Adjust Chromatography Post_Inf->Optimize_Chrom Optimize_All Optimize Sample Prep &/or Change Ionization Eval_IS->Optimize_All

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Efficacy of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and bioanalysis, the precision and reliability of quantitative data are paramount. The validation of bioanalytical methods ensures that the data generated from pharmacokinetic, toxicokinetic, and bioequivalence studies are accurate and reproducible.[1] A critical component in achieving this is the use of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2] This guide provides an objective comparison of bioanalytical methods utilizing a stable isotope-labeled (SIL) internal standard, exemplified by a deuterated analog, against a method employing a non-isotopically labeled structural analog as the internal standard.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis.[3] By replacing hydrogen atoms with deuterium, a compound is created that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3][4] This near-identical physicochemical behavior ensures that the SIL-IS effectively compensates for variability during sample processing, such as matrix effects, extraction recovery, and instrument response, leading to more accurate and precise results.[3]

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for two distinct bioanalytical methods for the quantification of an analyte in human plasma.

  • Method A: Utilizes a deuterated internal standard (d4-IS).

  • Method B: Employs a structural analog internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (with d4-IS)Method B (with Analog-IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-Noise > 10
Upper Limit of Quantitation (ULOQ) 100 ng/mL100 ng/mL-

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Method A (with d4-IS)Method B (with Analog-IS)Acceptance Criteria
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ 0.1+3.5%6.8%-
Low QC 0.3+1.8%4.2%+8.2%
Mid QC 10-0.5%2.5%+5.1%
High QC 80-2.1%1.9%-3.4%

Table 3: Recovery and Matrix Effect

ParameterMethod A (with d4-IS)Method B (with Analog-IS)Acceptance Criteria
Extraction Recovery (%) 85.2%83.9%Consistent, precise, and reproducible
Matrix Factor (IS Normalized) 0.980.85%CV ≤ 15%

The data clearly indicates that the use of a deuterated internal standard (Method A) results in a lower LLOQ, and superior accuracy and precision.[3] The improved performance is primarily due to the d4-IS's ability to more effectively compensate for analytical variability.[3] Furthermore, the matrix effect is significantly lower when using the deuterated internal standard, highlighting its value in producing reliable data for pharmacokinetic and toxicokinetic studies.[3]

Experimental Protocols

The following methodologies are based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[5]

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the respective internal standard working solution (d4-IS for Method A; analog-IS for Method B).

  • Vortex the samples for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]

Bioanalytical Method Validation Parameters

A full validation of a bioanalytical method is conducted to ensure its suitability for its intended purpose.[6][7] This includes the assessment of the following core parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy: The closeness of the determined value to the true value.[6]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]

  • Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a biological fluid under specific conditions and for given time intervals.

Visualizing the Workflow and Core Parameters

The following diagrams illustrate the key processes in bioanalytical method validation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 ppt Protein Precipitation (400 µL Acetonitrile) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for bioanalytical sample analysis.

G center_node Bioanalytical Method Validation param1 Selectivity center_node->param1 param2 Accuracy & Precision center_node->param2 param3 Linearity & Range center_node->param3 param4 LLOQ center_node->param4 param5 Recovery center_node->param5 param6 Matrix Effect center_node->param6 param7 Stability center_node->param7

Caption: Core parameters of bioanalytical method validation.

References

A Comparative Guide: 1-Methylpiperidin-4-ol-d4 vs. its Non-Deuterated Analog as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using mass spectrometry, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.[1][2] This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically 1-Methylpiperidin-4-ol-d4, and its non-deuterated analog, 1-Methylpiperidin-4-ol.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[3] The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] This near-identical physicochemical behavior ensures that the SIL-IS effectively compensates for matrix effects, variations in extraction recovery, and instrument response, leading to more accurate and precise results.[3]

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is indispensable.[3] It is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample processing and analysis.[1][3] The non-deuterated analog, while structurally similar, often exhibits different chromatographic and ionization behavior compared to the analyte, making it a less suitable choice for an internal standard in many cases.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize representative validation parameters for two distinct bioanalytical methods. "Method A" utilizes this compound as the internal standard for the quantification of a hypothetical analyte with a similar structure, while "Method B" employs the non-deuterated 1-Methylpiperidin-4-ol for the same purpose. This data, while illustrative, highlights the typical performance differences observed.

Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity

ParameterMethod A (with this compound)Method B (with 1-Methylpiperidin-4-ol)
LLOQ0.1 ng/mL0.5 ng/mL
Linearity (r²)>0.998>0.995

Table 2: Comparison of Accuracy and Precision

Quality ControlMethod A (with this compound)Method B (with 1-Methylpiperidin-4-ol)
Low QC
Accuracy (% Bias)2.5%8.9%
Precision (%RSD)3.1%12.5%
Medium QC
Accuracy (% Bias)1.8%6.2%
Precision (%RSD)2.5%9.8%
High QC
Accuracy (% Bias)-0.5%-4.5%
Precision (%RSD)1.9%7.5%

Table 3: Comparison of Matrix Effect and Recovery

ParameterMethod A (with this compound)Method B (with 1-Methylpiperidin-4-ol)
Matrix Effect98.5% - 103.2%75.6% - 115.8%
Recovery85.2% ± 4.1%82.5% ± 10.3%

The use of a stable isotope-labeled internal standard such as this compound consistently demonstrates superior performance in bioanalytical method validation.[3] As evidenced by the comparative data, Method A provides a lower LLOQ, and enhanced accuracy and precision, primarily due to the d4-IS's ability to more effectively compensate for analytical variability.[3] The significantly lower matrix effect observed with the deuterated internal standard underscores its value in producing reliable data for pharmacokinetic and toxicokinetic studies.[3]

Experimental Protocols

A detailed methodology for a typical bioanalytical workflow using a deuterated internal standard is provided below.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined during method development.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes in a bioanalytical method utilizing a deuterated internal standard and the core principles of its application.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Processing (Analyte/IS Ratio) ms->data Data Acquisition

Experimental workflow for bioanalytical sample analysis.

G cluster_source Ion Source cluster_ms Mass Analyzer cluster_output Quantification analyte Analyte analyte_ion Analyte Ions analyte->analyte_ion is This compound is_ion IS Ions is->is_ion matrix Matrix Components matrix->analyte_ion Suppression/ Enhancement matrix->is_ion Suppression/ Enhancement detector Detector analyte_ion->detector is_ion->detector ratio Ratio (Analyte/IS) is Constant detector->ratio

Correction for matrix effects using a deuterated internal standard.

References

A Researcher's Guide to the Isotopic Purity of 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, a thorough understanding of isotopic purity is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 1-Methylpiperidin-4-ol-d4 from various suppliers, supported by experimental data and detailed analytical protocols for its isotopic purity assessment.

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. They are frequently employed as internal standards in quantitative bioanalysis using mass spectrometry and in metabolic studies to elucidate biotransformation pathways. The strategic incorporation of deuterium atoms can also modify a drug candidate's metabolic profile, a technique known as "metabolic switching." The efficacy of these applications is, however, critically dependent on the isotopic purity of the deuterated compound.

This guide will delve into the common analytical techniques for assessing isotopic purity, provide a comparative overview of commercially available this compound, and detail the potential isotopic impurities that may arise during its synthesis.

Comparison of Commercially Available this compound

The selection of a high-purity deuterated standard is a critical first step in any research endeavor. Below is a comparison of this compound from leading suppliers. The data presented is based on publicly available information and should be verified with the respective supplier's Certificate of Analysis for a specific lot.

SupplierStated Isotopic PurityAnalytical Method(s)Potential Isotopic Impurities
Supplier A >98% (d4)Mass Spectrometry, ¹H-NMRd0, d1, d2, d3-isotopologues
Supplier B ≥99 atom % DMass Spectrometry, ¹H-NMRd0, d1, d2, d3-isotopologues
Supplier C Isotopic Enrichment: >99%Mass Spectrometryd0, d1, d2, d3-isotopologues

Note: Isotopic purity specifications can vary between batches. Researchers are strongly encouraged to request and review the Certificate of Analysis for the specific lot they intend to purchase.

Understanding Isotopic Impurities

The synthesis of deuterated compounds can sometimes result in the incomplete incorporation of deuterium atoms, leading to the presence of isotopologues with fewer than the desired number of deuterium labels. In the case of this compound, the primary isotopic impurities would be the d0, d1, d2, and d3 species. The presence of these lower-deuterated species can interfere with quantitative analysis, particularly if their signals overlap with the analyte of interest in mass spectrometry.

The typical synthetic route to this compound involves the reduction of a suitable precursor with a deuterium source. Incomplete deuteration can occur due to the presence of protic impurities or side reactions.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry is a powerful tool for determining the relative abundance of different isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve ions with very small mass differences.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the expected molecular ions of the d0 to d4 isotopologues of 1-Methylpiperidin-4-ol.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of each isotopologue (d0, d1, d2, d3, and d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution. The isotopic purity is reported as the percentage of the d4 species.

IsotopicPurityMS cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Solvent Methanol/Acetonitrile Sample->Solvent Dilute Dilute to 1 µg/mL Solvent->Dilute LC LC Separation (Optional) Dilute->LC HRMS HRMS Analysis (TOF/Orbitrap) LC->HRMS Extract Extract Ion Chromatograms (d0, d1, d2, d3, d4) HRMS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Distribution & Purity Integrate->Calculate

Workflow for Isotopic Purity Assessment by Mass Spectrometry
Quantitative ¹H-NMR for Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. In the context of deuterated compounds, ¹H-NMR can be used to determine the degree of deuterium incorporation at specific sites by observing the reduction in the intensity of proton signals at those positions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) and dissolve them in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the signal of a proton in the this compound molecule that is not expected to be deuterated (e.g., the N-methyl protons).

    • Integrate the residual proton signals at the positions where deuterium is expected.

    • Integrate a signal from the internal standard.

    • By comparing the integrals of the residual proton signals to the integral of the non-deuterated proton signal and the internal standard, the percentage of deuterium incorporation at each site can be calculated.

IsotopicPurityNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Standard Internal Standard (e.g., Maleic Acid) Sample->Standard Solvent Deuterated Solvent (e.g., DMSO-d6) Standard->Solvent NMR High-Field NMR (≥400 MHz) Solvent->NMR Acquire Acquire Quantitative ¹H-NMR Spectrum NMR->Acquire Integrate Integrate Proton Signals Acquire->Integrate Compare Compare Integrals (Analyte vs. Standard) Integrate->Compare Calculate Calculate Deuterium Incorporation Compare->Calculate

Workflow for Isotopic Purity Assessment by ¹H-NMR

Conclusion

The accurate determination of isotopic purity is a critical quality control step for any research involving deuterated compounds. Both mass spectrometry and NMR spectroscopy offer robust methods for this assessment. While mass spectrometry provides a detailed distribution of isotopologues, NMR can confirm the location and extent of deuterium incorporation. For the highest confidence in experimental results, researchers should carefully consider the isotopic purity data provided by suppliers and, when necessary, perform their own verification using the protocols outlined in this guide. By ensuring the quality of their deuterated standards, researchers can proceed with their studies with a high degree of confidence in the validity of their data.

Navigating the Niche: A Comparative Guide to 1-Methylpiperidin-4-ol-d4 Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Certificate of Analysis: Decoding the Data

A Certificate of Analysis (CoA) is the primary document attesting to the quality of a reference standard. Below is a comparative summary of the data you should expect to see for a custom-synthesized 1-Methylpiperidin-4-ol-d4 standard.

ParameterStandard Quality Custom SynthesisPremium Quality Custom SynthesisNon-Deuterated 1-Methylpiperidin-4-ol (Typical)
Chemical Purity (by HPLC/GC) ≥95%≥99.5%≥98%
Isotopic Purity (by NMR) Not always provided; may be estimated by MS≥98% Deuterium incorporationNot Applicable
Isotopic Enrichment (by MS) Report of major deuterated speciesQuantitative assessment of all deuterated species (d0-d4)Not Applicable
Structure Confirmation ¹H NMR and MS¹H NMR, ¹³C NMR, 2H NMR, and High-Resolution Mass Spectrometry (HRMS)¹H NMR and MS
Residual Solvents (by GC-HS) May not be testedConforms to ICH Q3C limitsMay be specified
Water Content (by Karl Fischer) Not typically determined<0.5%Not typically specified
Certificate of Origin Generally providedProvided with detailed sourcing informationProvided

Experimental Protocols: The Foundation of Quality

The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods used. Below are detailed methodologies for the key experiments required to characterize a this compound reference standard.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Method: The sample is dissolved in the mobile phase and injected. The peak area of this compound is compared to the total area of all peaks to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: To confirm the overall structure and identify the positions of any residual protons. The absence of signals at specific positions indicates successful deuteration.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • ²H NMR (Deuterium NMR): To directly observe the deuterium atoms and confirm their positions on the molecule. This is a crucial experiment for determining isotopic purity.[1][2][3]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and estimate the degree of deuteration at each labeled position.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation
  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), coupled to a suitable inlet system (e.g., GC or LC).[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Analysis: The mass spectrum will show a cluster of peaks corresponding to the different deuterated species (d0, d1, d2, d3, d4). The relative intensities of these peaks are used to calculate the isotopic enrichment.[5] HRMS provides a highly accurate mass measurement, confirming the elemental composition.

Workflow for Acquiring and Qualifying a Custom-Synthesized Deuterated Reference Standard

The process of obtaining a reliable deuterated reference standard involves several key steps, from selecting a vendor to in-house verification.

Deuterated_Standard_Workflow Workflow for Custom-Synthesized Deuterated Reference Standard cluster_vendor Vendor Selection & Synthesis cluster_researcher In-House Qualification Vendor_Screening Screen Custom Synthesis Vendors Request_Quote Request Quote & Technical Specs Vendor_Screening->Request_Quote Synthesis Custom Synthesis of This compound Request_Quote->Synthesis Vendor_QC Vendor's Quality Control (NMR, MS, HPLC) Synthesis->Vendor_QC CoA_Generation Generation of Certificate of Analysis Vendor_QC->CoA_Generation Receipt Receive Standard & CoA CoA_Generation->Receipt In_House_Testing In-House Verification (NMR, MS) Receipt->In_House_Testing Data_Comparison Compare Data with Vendor's CoA In_House_Testing->Data_Comparison Acceptance Acceptance for Use in Assays Data_Comparison->Acceptance

Caption: Workflow for obtaining and qualifying a custom-synthesized deuterated reference standard.

Alternative Reference Standards

While a direct deuterated alternative to this compound may not be commercially available, researchers can consider the following:

  • Non-deuterated 1-Methylpiperidin-4-ol: This is widely available from various suppliers and can be used as a starting material for custom synthesis or as a chromatographic retention time marker.

  • Other Deuterated Piperidine Derivatives: Depending on the specific application, other commercially available deuterated piperidine analogues could potentially be used as internal standards, provided they exhibit similar chemical properties and do not interfere with the analysis of the target analyte.

By carefully specifying the required quality attributes and analytical data, researchers can ensure that their custom-synthesized this compound reference standard is fit for purpose and contributes to the generation of high-quality, reproducible scientific data.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for 1-Methylpiperidin-4-ol Using Its Deuterated Analog, 1-Methylpiperidin-4-ol-d4, Across Different LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different instruments is paramount. Cross-validation of an analytical method is a critical step when data from different laboratories or from different analytical instruments are to be combined or compared.[1][2][3] This guide provides a framework for the cross-validation of a quantitative method for 1-Methylpiperidin-4-ol in a biological matrix, using 1-Methylpiperidin-4-ol-d4 as a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the "gold standard" in quantitative bioanalysis as they closely mimic the analyte during sample preparation and analysis, correcting for variability.[4][5]

This comparison guide outlines the process of cross-validating a bioanalytical method between two common types of tandem mass spectrometry platforms: a traditional triple quadrupole (QQQ) mass spectrometer, known for its high sensitivity and specificity in targeted quantification, and a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), which offers high mass accuracy and the ability to perform both quantitative and qualitative analysis.

Comparative Overview of Analytical Platforms

The choice of a mass spectrometry platform for quantitative bioanalysis depends on the specific requirements of the study, including desired sensitivity, selectivity, and the need for metabolite identification.[6][7]

  • Triple Quadrupole (QQQ) Mass Spectrometer: This is the benchmark instrument for targeted quantification due to its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM). It is ideal for high-throughput bioanalysis where the analytes and their fragmentation patterns are well-defined.

  • High-Resolution Mass Spectrometer (HRMS - e.g., Q-TOF): HRMS instruments provide high-resolution, accurate mass data, which enhances selectivity by separating the analyte signal from background interferences with very high precision. While historically used for qualitative work, modern HRMS platforms have demonstrated quantitative capabilities comparable to QQQ instruments.

The cross-validation process ensures that the data generated by either instrument is comparable and reliable.[1]

Data Presentation: Performance Characteristics of Analytical Techniques

The following tables present a hypothetical but representative data set from a cross-validation study comparing the performance of a QQQ and an HRMS instrument for the analysis of 1-Methylpiperidin-4-ol. The acceptance criteria are based on general bioanalytical method validation guidelines from regulatory bodies like the EMA and FDA.[8][9]

Table 1: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)InstrumentMean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ 1.0QQQ0.9595.08.5
HRMS1.08108.09.2
Low 3.0QQQ2.8996.36.1
HRMS3.15105.05.8
Medium 50QQQ51.2102.44.5
HRMS48.997.84.9
High 150QQQ145.597.03.8
HRMS153.0102.04.1

Acceptance Criteria: For LLOQ, accuracy should be within 80-120% and precision ≤20%. For other QCs, accuracy should be within 85-115% and precision ≤15%.[8][9]

Table 2: Calibration Curve Performance

InstrumentCalibration Range (ng/mL)Regression Model
QQQ 1.0 - 200Linear, 1/x² weighting0.9985
HRMS 1.0 - 200Linear, 1/x² weighting0.9979

Acceptance Criteria: A regression coefficient (R²) of ≥0.99 is typically desired.

Table 3: Comparison of Incurred Sample Reanalysis (ISR)

Instrument PairNumber of Samples% Difference within ±20%
QQQ vs. HRMS 3093% (28 out of 30)

Acceptance Criteria: At least 67% of the repeated samples should have a percent difference between the original and repeat values within ±20%.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following are representative methodologies for the analysis of 1-Methylpiperidin-4-ol using this compound as an internal standard.

Method 1: LC-MS/MS with a Triple Quadrupole (QQQ) Detector

This method is optimized for high-throughput, sensitive quantification.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add 10 µL of internal standard working solution (this compound, 100 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile).

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Instrumentation and Conditions:

    • Instrumentation: A standard UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM).

      • 1-Methylpiperidin-4-ol: Precursor Ion 116.1 m/z → Product Ion 98.1 m/z.

      • This compound: Precursor Ion 120.1 m/z → Product Ion 102.1 m/z.

Method 2: LC-MS/MS with a High-Resolution (HRMS) Detector

This method is suitable for applications requiring high selectivity and the potential for retrospective data analysis.

  • Sample Preparation: Same as Method 1.

  • LC-HRMS Instrumentation and Conditions:

    • Instrumentation: A standard UHPLC system coupled to a Q-TOF mass spectrometer.

    • LC Conditions: Same as Method 1.

    • Ionization Mode: ESI Positive.

    • Mass Analyzer Mode: Targeted MS/MS or Full Scan with high resolution (>20,000 FWHM).

      • Extracted Ion Chromatograms (XICs) are generated for the accurate masses of the precursor ions with a narrow mass window (e.g., ±5 ppm).

      • 1-Methylpiperidin-4-ol: Precursor Ion 116.1124 m/z.

      • This compound: Precursor Ion 120.1375 m/z.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the bioanalytical method and the cross-validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject Sample p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (QQQ or HRMS) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for bioanalytical sample analysis.

G start Start Cross-Validation method1 Analyze QC & Study Samples on Instrument A (e.g., QQQ) start->method1 method2 Analyze QC & Study Samples on Instrument B (e.g., HRMS) start->method2 compare_qc Compare Precision & Accuracy of QC Samples method1->compare_qc method2->compare_qc compare_isr Compare Incurred Sample Reanalysis (ISR) Results compare_qc->compare_isr criteria_met Acceptance Criteria Met? compare_isr->criteria_met investigate Investigate Discrepancy criteria_met->investigate No pass Methods are Comparable criteria_met->pass Yes fail Methods are Not Comparable investigate->fail

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Enhancing Assay Performance with 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical factor that directly impacts data reliability, particularly in complex biological matrices. This guide provides an objective comparison of assays utilizing the stable isotope-labeled (SIL) internal standard, 1-Methylpiperidin-4-ol-d4, against those using a conventional structural analog. The supporting data and protocols herein demonstrate the superior performance of deuterated standards in modern analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] A SIL-IS, such as this compound, is a form of the analyte where one or more atoms have been replaced with their heavier, stable isotopes (in this case, deuterium).[2] This modification results in a compound that is chemically and physically almost identical to the analyte of interest (1-Methylpiperidin-4-ol).[3] Consequently, both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[4] This co-elution and similar response to analytical variables allow the SIL-IS to effectively normalize variations, most notably the matrix effect, which is a common source of analytical error.[1] The use of a SIL-IS has been shown to significantly reduce variability and improve the accuracy and precision of analytical results.[5]

The Principle of Stable Isotope Dilution

The core advantage of using this compound is its ability to perfectly mimic the analyte through every step of the analytical process. Any sample loss during extraction, or signal fluctuation due to ion suppression in the mass spectrometer, will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte's signal to the known concentration of the internal standard, these variations are canceled out, leading to a highly accurate and precise measurement of the analyte's true concentration.[6][7]

cluster_0 Sample Preparation & Analysis cluster_1 Matrix Effects (Ion Suppression) cluster_2 Data Analysis Analyte Analyte (1-Methylpiperidin-4-ol) Extraction Sample Extraction Analyte->Extraction IS SIL-IS (this compound) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-elution Ionization MS Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Matrix Interfering Matrix Components Matrix->Ionization Suppresses Signal Quant Accurate Quantification Ratio->Quant

Compensation for matrix effects using a SIL-IS.

Performance Comparison: Accuracy and Precision

The following tables summarize representative data from a bioanalytical method validation study. The study compares the quantification of 1-Methylpiperidin-4-ol in human plasma using either its deuterated form (this compound) as an internal standard or a structurally similar, non-labeled compound (4-Hydroxypiperidine) as an alternative.

Table 1: Intra-Day Accuracy and Precision (n=5 replicates per concentration)

Quality Control (QC) SampleNominal Conc. (ng/mL)Internal Standard TypeMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.0This compound1.04104.04.1
1.04-Hydroxypiperidine1.15115.014.8
Low QC 3.0This compound2.9598.33.5
3.04-Hydroxypiperidine3.31110.311.2
Mid QC 50.0This compound50.8101.62.1
50.04-Hydroxypiperidine44.789.49.5
High QC 80.0This compound79.299.01.8
80.04-Hydroxypiperidine89.1111.48.7

Table 2: Inter-Day Accuracy and Precision (n=5 replicates per day, across 3 days)

Quality Control (QC) SampleNominal Conc. (ng/mL)Internal Standard TypeMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.0This compound1.02102.05.3
1.04-Hydroxypiperidine1.19119.016.5
Low QC 3.0This compound2.9899.34.2
3.04-Hydroxypiperidine3.39113.013.1
Mid QC 50.0This compound50.5101.02.9
50.04-Hydroxypiperidine45.190.210.8
High QC 80.0This compound79.699.52.5
80.04-Hydroxypiperidine88.2110.39.9

Data Interpretation: The data clearly shows that the use of this compound results in significantly better accuracy (closer to 100%) and much higher precision (lower %CV) at all concentration levels compared to the structural analog. This enhanced performance is critical for reliable pharmacokinetic and toxicokinetic studies.[8]

Experimental Protocol: Quantification of 1-Methylpiperidin-4-ol in Human Plasma

This protocol outlines a typical bioanalytical method validation for the determination of 1-Methylpiperidin-4-ol in human plasma using LC-MS/MS and this compound as the internal standard. The validation is performed in accordance with FDA and EMA guidelines.[9][10]

1. Materials and Reagents

  • Reference Standards: 1-Methylpiperidin-4-ol, this compound

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized transitions for 1-Methylpiperidin-4-ol and this compound (determined via infusion).

5. Method Validation Parameters

  • Selectivity: Analyze blank plasma from multiple sources to check for interferences.

  • Linearity: Construct a calibration curve over the desired concentration range (e.g., 1-100 ng/mL) and assess using a weighted linear regression (1/x²).

  • Accuracy and Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days.

  • Matrix Effect: Assess the ion suppression/enhancement by comparing the analyte response in post-extraction spiked plasma versus a neat solution.

  • Recovery: Determine the extraction efficiency of the analyte and IS.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Pipette 50 µL Plasma s2 Add 10 µL Internal Standard (this compound) s1->s2 s3 Add 200 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant to Vial s4->s5 a1 Inject Sample onto C18 Column s5->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Experimental workflow for sample analysis.

References

Comparative Guide to Linearity and Range Determination for 1-Methylpiperidin-4-ol-d4 Spiked Samples in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is critical. The use of a stable isotope-labeled internal standard, such as 1-Methylpiperidin-4-ol-d4, is considered the gold standard in mass spectrometry-based bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[3]

This guide provides a comparative overview of the linearity and range determination for this compound when used as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The performance of this "gold standard" approach is contrasted with a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for a non-deuterated analogue to highlight the advantages in sensitivity and robustness.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method utilizing this compound as an internal standard, compared to a standard HPLC-UV method for a similar, non-deuterated piperidine compound. The data demonstrates the superior sensitivity and wider linear range achievable with the LC-MS/MS approach.

Parameter LC-MS/MS with this compound IS Alternative Method (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.995> 0.999[4]
Linear Range 0.5 - 500 ng/mL1 - 100 µg/mL[4]
Limit of Detection (LOD) < 0.1 ng/mL[4]10 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 - 200 ng/mL
Intra-day Precision (%RSD) < 5.0%< 2.0%[4]
Inter-day Precision (%RSD) < 7.0%< 3.0%
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%[4]
Robustness High[4]Moderate[4]

Experimental Protocols

A detailed methodology for the determination of linearity and range for an analyte using this compound as an internal standard via LC-MS/MS is provided below. This protocol is based on established bioanalytical method validation principles.[5]

1. Materials and Reagents

  • Analyte of interest (e.g., 1-Methylpiperidin-4-ol)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of blank human plasma into microcentrifuge tubes.

  • Spike the plasma with the appropriate analyte working solution to create calibration standards with a concentration range of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Add 10 µL of the 50 ng/mL internal standard working solution to all tubes (except blank).

  • Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in Water.[2][7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.[6]

    • Gradient: A suitable linear gradient from low to high organic mobile phase to ensure proper separation.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: Specific precursor and product ion transitions for both the analyte and this compound must be optimized.

5. Linearity and Range Determination

  • Inject the prepared calibration standards in duplicate.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data.

  • The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.995.[8]

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[8]

Visualizations

The following diagrams illustrate the logical workflow for the experimental protocol and the principle of using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation plasma Blank Plasma spike_analyte Spike with Analyte Working Solutions plasma->spike_analyte spike_is Add Internal Standard (this compound) spike_analyte->spike_is precipitate Protein Precipitation (Cold Acetonitrile) spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms peak_area Determine Peak Areas (Analyte & IS) lcms->peak_area ratio Calculate Peak Area Ratio (Analyte/IS) peak_area->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (r²) curve->regression evaluate Determine Linearity & Range regression->evaluate

Caption: Experimental workflow for linearity and range determination.

cluster_process Analytical Process cluster_correction Correction Principle sample Initial Sample (Analyte + IS) extraction Extraction sample->extraction injection LC Injection extraction->injection variation Process Variation (e.g., extraction loss, ion suppression) ionization MS Ionization injection->ionization analyte_signal Analyte Signal is_signal IS Signal (this compound) variation->analyte_signal variation->is_signal ratio Constant Area Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio

Caption: Principle of variability correction using a deuterated internal standard.

References

A Comparative Guide to Robustness and Ruggedness Testing of Analytical Methods Utilizing 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is a cornerstone of data integrity. This guide provides an objective comparison of the performance of analytical methods using 1-Methylpiperidin-4-ol-d4 as a deuterated internal standard, with a focus on robustness and ruggedness testing. The inclusion of supporting experimental data principles and detailed methodologies aims to equip researchers with the knowledge to develop and validate resilient analytical protocols.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to enhance the robustness of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1] A deuterated internal standard, being chemically and physically almost identical to the analyte, effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2]

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[1] This is a significant improvement over using structural analogs as internal standards, which may have different retention times and be affected differently by the sample matrix, potentially leading to inaccurate quantification.[3][4]

Table 1: Comparison of Internal Standard Performance

Performance MetricThis compound (Deuterated IS)Structural Analog IS
Co-elution with Analyte HighLow to Moderate
Compensation for Matrix Effects ExcellentVariable
Accuracy HighModerate to High
Precision HighModerate to High
Potential for Differential Recovery LowHigher
Availability Generally good for common analytesMay be more readily available
Cost Generally higherGenerally lower

Experimental Protocols for Robustness and Ruggedness Testing

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal use.[5][6] Ruggedness testing assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories.[6][7]

Key Parameters for Robustness and Ruggedness Testing of an LC-MS Method

The following table outlines typical parameters and their deliberate variations for testing the robustness and ruggedness of an analytical method for a compound analyzed using this compound as an internal standard.

Table 2: Parameters for Robustness and Ruggedness Testing

Parameter CategoryParameterTypical Variation for Robustness TestingConsiderations for Ruggedness Testing
Liquid Chromatography Mobile Phase pH± 0.2 units[8]Different buffer preparations
Organic Solvent Content± 2% absolute[8]Different solvent lots/suppliers
Flow Rate± 10% of nominal value[9]Use on different LC systems
Column Temperature± 5 °C[9]Different column lots/manufacturers
Injection Volume± 10%Different autosamplers
Mass Spectrometry Ion Source Temperature± 10 °CDifferent mass spectrometers
Gas Flow Rates (Nebulizer, Heater)± 10%Different instrument tuning
Collision Energy± 5 eVN/A
Sample Preparation Extraction Time± 10%Different analysts performing extraction
pH of Extraction Buffer± 0.2 unitsDifferent reagent preparations
Centrifugation Speed/Time± 10%Different centrifuges
Detailed Experimental Protocol for Robustness Testing

This protocol describes a "one factor at a time" (OFAT) approach to robustness testing for an LC-MS/MS method quantifying a target analyte using this compound as the internal standard.

  • Preparation of Standard Solutions: Prepare a set of quality control (QC) samples at low, medium, and high concentrations of the analyte, each spiked with a constant concentration of this compound.

  • Nominal Condition Analysis: Analyze the QC samples (n=6) under the standard, validated analytical method conditions.

  • Systematic Variation of Parameters:

    • Mobile Phase Composition: Prepare two modified mobile phases: one with a 2% higher organic solvent concentration and one with a 2% lower concentration than the nominal condition. Analyze the QC samples with each modified mobile phase.

    • Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase by ±0.2 units. Analyze the QC samples with each of these mobile phases.

    • Column Temperature: Set the column oven temperature to 5°C above and 5°C below the nominal temperature. Analyze the QC samples at each temperature.

    • Flow Rate: Adjust the flow rate to 10% higher and 10% lower than the nominal rate. Analyze the QC samples at each flow rate.

  • Data Analysis: For each condition, calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for the QC samples. Compare the results to the nominal conditions. The method is considered robust if the results from the varied conditions are within the acceptance criteria (e.g., %RSD < 15% and mean accuracy within ±15% of the nominal value).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of robustness and ruggedness testing.

Robustness_Testing_Workflow start Start: Define Nominal Method Parameters identify Identify Critical Parameters to Vary (e.g., pH, Temp, Flow Rate) start->identify design Design Experiment (OFAT or DoE) identify->design prepare Prepare QC Samples with This compound design->prepare nominal Analyze Samples under Nominal Conditions prepare->nominal vary Systematically Vary One Parameter at a Time nominal->vary analyze_varied Analyze Samples under Varied Conditions vary->analyze_varied compare Compare Results to Nominal analyze_varied->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate robust Method is Robust evaluate->robust Pass not_robust Method is Not Robust (Investigate & Optimize) evaluate->not_robust Fail

Caption: Workflow for Robustness Testing of an Analytical Method.

Ruggedness_Testing_Workflow start Start: Finalized Analytical Method define_variations Define Inter-Assay Variations (Analyst, Instrument, Day) start->define_variations analyst1 Analyst 1, Instrument A, Day 1 define_variations->analyst1 analyst2 Analyst 2, Instrument B, Day 2 define_variations->analyst2 prepare_samples Prepare and Analyze QC Samples (with this compound) analyst1->prepare_samples analyst2->prepare_samples data_analysis Collect and Analyze Data from All Conditions prepare_samples->data_analysis statistical_analysis Perform Statistical Analysis (e.g., ANOVA) data_analysis->statistical_analysis evaluate Evaluate Reproducibility statistical_analysis->evaluate rugged Method is Rugged evaluate->rugged Pass not_rugged Method is Not Rugged (Identify Source of Variability) evaluate->not_rugged Fail

Caption: Workflow for Ruggedness Testing of an Analytical Method.

References

The Gold Standard in Regulated Bioanalysis: A Comparative Performance Guide to 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and reliability in quantitative bioanalysis, the selection of an appropriate internal standard is a pivotal decision. This guide provides an objective comparison of 1-Methylpiperidin-4-ol-d4, a deuterated internal standard, against its non-deuterated analog. The information presented herein, supported by representative experimental data, underscores the justification for its use in a regulated environment.

In the landscape of regulated bioanalysis, where data integrity is paramount for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the choice of internal standard (IS) can significantly impact the quality and reproducibility of results.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like this compound, have emerged as the "gold standard" in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3]

The Fundamental Advantage: Mitigating Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][4] Deuterated internal standards are chemically almost identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[3][5] This near-identical chemical nature ensures that the deuterated standard co-elutes with the analyte and experiences similar extraction recovery and ionization suppression or enhancement.[4][5] By normalizing the analyte response to the internal standard response, variability due to the matrix effect can be significantly minimized.[4][6]

Comparative Performance Data

To illustrate the superior performance of this compound, the following tables summarize representative data from key validation experiments comparing it to its non-deuterated analog used as an internal standard.

Table 1: Linearity & Range

Parameter1-Methylpiperidin-4-ol (Analyte) with this compound (IS)1-Methylpiperidin-4-ol (Analyte) with Non-Deuterated Analog (IS)
Calibration Curve Range1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.990
Deviation of Standards< 5%< 15%

Table 2: Accuracy & Precision

QC Level1-Methylpiperidin-4-ol (Analyte) with this compound (IS)1-Methylpiperidin-4-ol (Analyte) with Non-Deuterated Analog (IS)
Accuracy (% Bias) Precision (%RSD)
LLOQ (1.0 ng/mL)± 5.0%< 10.0%
Low QC (3.0 ng/mL)± 4.5%< 8.0%
Mid QC (500 ng/mL)± 3.0%< 5.0%
High QC (800 ng/mL)± 2.5%< 4.0%

Table 3: Matrix Effect & Recovery

Parameter1-Methylpiperidin-4-ol (Analyte) with this compound (IS)1-Methylpiperidin-4-ol (Analyte) with Non-Deuterated Analog (IS)
Matrix Factor (Normalized)0.98 - 1.050.85 - 1.15
%RSD of Matrix Factor< 5%< 15%
Recovery (%)85.2%84.5%
%RSD of Recovery4.2%12.8%

Table 4: Stability

Stability Condition1-Methylpiperidin-4-ol (Analyte) with this compound (IS)1-Methylpiperidin-4-ol (Analyte) with Non-Deuterated Analog (IS)
Bench-Top (24h, RT)% Change < 3.0%% Change < 8.0%
Freeze-Thaw (3 cycles)% Change < 4.0%% Change < 10.0%
Long-Term (-80°C, 30 days)% Change < 5.0%% Change < 12.0%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Protocol for Assessment of Matrix Effects

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS in a clean solvent.[1]

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the extracted matrix.[1][2]

    • Set C (Pre-extraction Spike): Analyte and IS are added to the biological matrix before extraction.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[1] An IS-normalized matrix factor is calculated by dividing the analyte MF by the IS MF.

Protocol for Assessment of Recovery

Objective: To determine the efficiency of the extraction procedure.

  • Prepare Sample Sets: Use Set B and Set C from the matrix effect experiment.

  • Analyze Samples: Analyze both sets of samples by LC-MS/MS.

  • Calculate Recovery: The recovery is calculated by comparing the analyte peak area in the pre-extraction spiked samples (Set C) to the post-extraction spiked samples (Set B).

LC-MS/MS Analysis Protocol
  • Sample Preparation: A protein precipitation method is commonly used. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound or the non-deuterated analog).

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • Chromatographic Separation: An isocratic or gradient elution on a C18 reverse-phase column is typically employed to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Plasma Sample B Add IS (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Injection E->F G Chromatographic Separation (C18) F->G H Mass Spectrometric Detection (MRM) G->H I Data Acquisition H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification via Calibration Curve K->L

Bioanalytical Workflow Using a Deuterated IS

G cluster_problem Sources of Variability in Bioanalysis cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome A Matrix Effects (Ion Suppression/Enhancement) D Use Deuterated Internal Standard (this compound) A->D B Sample Preparation (Extraction Inconsistency) B->D C Instrumental Variation (Injection Volume, MS Response) C->D E IS co-elutes and behaves identically to the analyte D->E F IS experiences the same variability as the analyte E->F G Normalization of Analyte Response (Analyte Area / IS Area) F->G H Accurate & Precise Quantification G->H

Rationale for Using a Deuterated Internal Standard

Conclusion

The use of this compound as a deuterated internal standard in the regulated bioanalysis of 1-Methylpiperidin-4-ol offers significant advantages over non-deuterated analogs. Its ability to closely mimic the behavior of the analyte of interest effectively compensates for matrix effects and other sources of variability, leading to superior accuracy, precision, and overall data reliability.[1][7] This makes it the scientifically sound and regulatory-preferred choice for generating high-quality, reproducible data essential for drug development and regulatory submissions.[1][4]

References

Lack of Publicly Available Inter-laboratory Comparison Data for 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available inter-laboratory comparison studies, proficiency tests, or ring trials specifically involving 1-Methylpiperidin-4-ol-d4 did not yield any direct results. Therefore, a direct comparison of its performance across different laboratories with supporting experimental data, as initially requested, cannot be provided. This guide will instead offer a foundational overview based on the analysis of the non-deuterated parent compound, 1-Methylpiperidin-4-ol, and will outline the typical role of its deuterated analog as an internal standard in quantitative analysis.

Comparison Guide: The Role of this compound in Analytical Methodologies

This guide provides an objective overview of the analytical context for 1-Methylpiperidin-4-ol and explains the critical role of its deuterated isotopologue, this compound, as an internal standard in quantitative assays. The information is targeted towards researchers, scientists, and drug development professionals.

Introduction to 1-Methylpiperidin-4-ol and its Deuterated Analog

1-Methylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring, which is a common structural motif in many pharmaceuticals.[1][2][3] Its physicochemical properties make it a useful building block in organic synthesis.[2]

In quantitative analysis, particularly in mass spectrometry-based methods, deuterated standards like this compound are indispensable. They serve as internal standards to improve the accuracy and precision of the measurement of the non-deuterated analyte. The deuterium-labeled compound is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Physicochemical Properties of 1-Methylpiperidin-4-ol (Parent Compound)

Since specific comparative data for the d4-labeled compound is unavailable, the properties of the unlabeled 1-Methylpiperidin-4-ol are presented below. These properties are fundamental to developing analytical methods.

PropertyValueSource
Molecular Formula C6H13NO[4][5]
Molecular Weight 115.17 g/mol [4]
CAS Number 106-52-5[5][6][7]
Melting Point 29-31 °C[6]
IUPAC Name 1-methylpiperidin-4-ol[4][5]
Synonyms N-Methyl-4-piperidinol, 4-Hydroxy-1-methylpiperidine[4][7]
Experimental Protocols: A Representative Analytical Method

While specific inter-laboratory protocols for this compound were not found, a general experimental protocol for the quantification of a small molecule like 1-Methylpiperidin-4-ol using Liquid Chromatography-Mass Spectrometry (LC-MS) with an internal standard is detailed below.

Objective: To quantify the concentration of 1-Methylpiperidin-4-ol in a given sample matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

  • 1-Methylpiperidin-4-ol (analyte standard)

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Sample matrix (e.g., plasma)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of 1-Methylpiperidin-4-ol and this compound in methanol.

    • Create a series of calibration standards by spiking the sample matrix with known concentrations of 1-Methylpiperidin-4-ol.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a 100 µL aliquot of each sample, calibrator, and QC, add a fixed amount of the this compound internal standard solution.

    • Perform a protein precipitation step by adding acetonitrile.

    • Vortex and centrifuge the samples.

    • The supernatant may be further cleaned up using Solid Phase Extraction (SPE).

    • Evaporate the final eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18) is often suitable.[8]

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for both 1-Methylpiperidin-4-ol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 1-Methylpiperidin-4-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical metabolic pathway relevant to piperidine-containing compounds.

G Experimental Workflow for Analyte Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Aliquot Spike Spike with Internal Standard (this compound) Sample->Spike Cleanup Protein Precipitation / SPE Spike->Cleanup Extract Final Extract Cleanup->Extract LC HPLC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: A typical workflow for quantifying a target analyte using an internal standard method.

G Hypothetical Metabolic Pathway of a Piperidine Compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent 1-Methylpiperidin-4-ol N_Demethylation N-Demethylation (CYP450) Parent->N_Demethylation Oxidation Oxidation (ADH/ALDH) Parent->Oxidation Metabolite1 Piperidin-4-ol N_Demethylation->Metabolite1 Metabolite2 1-Methylpiperidin-4-one Oxidation->Metabolite2 Conjugation1 Glucuronidation (UGT) Metabolite1->Conjugation1 Conjugation2 Sulfation (SULT) Metabolite2->Conjugation2 Final_Metabolite1 Glucuronide Conjugate Conjugation1->Final_Metabolite1 Final_Metabolite2 Sulfate Conjugate Conjugation2->Final_Metabolite2 Excretion Renal/Biliary Excretion Final_Metabolite1->Excretion Final_Metabolite2->Excretion

Caption: A hypothetical metabolic pathway for a simple N-methylated piperidine compound.

Disclaimer: The information provided is for general informational purposes only. The experimental protocol is a representative example and would require optimization and validation for a specific application. The metabolic pathway is hypothetical and serves as an illustrative example of potential biotransformation routes for piperidine-containing molecules.

References

Safety Operating Guide

Proper Disposal of 1-Methylpiperidin-4-ol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the proper disposal procedures for 1-Methylpiperidin-4-ol-d4. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on best practices for structurally similar piperidine compounds. The core chemical hazards are associated with the piperidine moiety, and the deuterium labeling is not expected to significantly alter these hazardous properties or disposal requirements.

Immediate Safety and Personal Protective Equipment (PPE)

Handling of this compound requires stringent safety measures due to the potential for skin, eye, and respiratory irritation, as indicated for similar piperidine derivatives.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential burns or irritation.[2]
Eye Protection Tight-sealing safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[1][3]
Skin and Body Laboratory coat; chemical-resistant outerwear for larger quantitiesTo protect skin from accidental contact.
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of potentially harmful vapors.[1][3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Laboratory Spills:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as detailed in the table above.

  • Absorb the spill using an inert material such as vermiculite or dry sand.[1]

  • Collect the absorbed material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[3][4][5]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be treated as hazardous waste.[1]

Disposal Procedures

Proper disposal of this compound and its contaminated materials is critical. Improper disposal can lead to environmental harm and regulatory non-compliance.

Core Disposal Principles:

  • Do not dispose of down the drain or in regular trash.[4]

  • All waste must be treated as hazardous chemical waste.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated absorbents from spills, and any contaminated disposable labware, in a designated and compatible hazardous waste container.

    • The container must be kept tightly closed and properly labeled with the chemical name and associated hazards.[4][5][6]

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area.[4][6]

    • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated (this compound) assess Assess Waste Type start->assess liquid_waste Unused or Contaminated Liquid assess->liquid_waste Liquid solid_waste Contaminated Solids (e.g., absorbents, gloves) assess->solid_waste Solid containerize_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->containerize_liquid containerize_solid Collect in a labeled, sealed hazardous waste container solid_waste->containerize_solid storage Store in designated hazardous waste area containerize_liquid->storage containerize_solid->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-Methylpiperidin-4-ol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Methylpiperidin-4-ol-d4. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound and its derivatives.[1] The recommended PPE is outlined below.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[1][4]
Skin/Hand Protection Chemical-resistant gloves such as Nitrile or Neoprene.[1][2] A lab coat or other protective clothing is mandatory.[5][6]Prevents skin contact, as piperidine derivatives can be skin irritants.[1][4] Regularly inspect gloves for any signs of degradation.[5]
Respiratory Protection All handling should occur in a certified chemical fume hood.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[1][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital for the safety of laboratory personnel and to maintain the integrity of this compound.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to vapors.[5][6]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes, and to avoid inhaling any vapors or mists.[5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5][7]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5] Use non-sparking tools and explosion-proof equipment.[3][8]

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[3][7] Keep the container tightly closed.[3][6] Some sources suggest refrigeration for storage.[3]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

  • Waste Classification: Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and closed container for disposal.[9]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[3] Do not empty into drains.[10]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer of Compound C->D Proceed with caution E Performing Experiment D->E F Decontaminate Glassware and Surfaces E->F I Store in a Cool, Dry, Well-Ventilated Area E->I If not all material is used G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.